Pyrrophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H37F2N3O5S2 |
|---|---|
Molecular Weight |
850.0 g/mol |
IUPAC Name |
N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/t37-,38+/m0/s1 |
InChI Key |
XSCZRVUQXBBTRO-QPPIDDCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Pyrrophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrophenone (B157460) is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and key experimental protocols for its study. The document includes a compilation of quantitative data, detailed methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. A significant off-target effect involving intracellular calcium mobilization is also described, offering a complete profile of this widely used research tool.
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid (AA).[1] This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins (B1171923) and leukotrienes, which are centrally involved in inflammation, immunity, and other physiological and pathological processes.[2][3][4][5] this compound, a pyrrolidine-based compound, has emerged as a highly potent and specific inhibitor of cPLA2α, making it an invaluable tool for elucidating the roles of this enzyme in cellular signaling and disease.[2][3][6][7][8][9][10] This guide offers an in-depth examination of this compound's mechanism of action.
Primary Mechanism of Action: Inhibition of cPLA2α
The principal mechanism of action of this compound is the direct and reversible inhibition of cPLA2α.[2][3][6] Unlike some other cPLA2α inhibitors, such as arachidonyl trifluoromethyl ketone (AACOCF3), this compound does not exhibit slow-binding characteristics.[2][6] Its inhibitory action is significantly more potent, with IC50 values in the nanomolar range, which is two to three orders of magnitude lower than that of AACOCF3.[2][6]
The inhibition of cPLA2α by this compound leads to a direct reduction in the release of arachidonic acid from cellular membranes. This substrate deprivation is the primary means by which this compound suppresses the downstream production of eicosanoids, including prostaglandins (PGE2), thromboxane (B8750289) B2 (TXB2), and leukotrienes (LTB4), as well as platelet-activating factor (PAF).[2][3][4][8][9][11] The inhibitory effects on eicosanoid and PAF biosynthesis can be reversed by the addition of exogenous arachidonic acid, confirming that the downstream effects of this compound are a direct consequence of cPLA2α inhibition.[3][4]
Quantitative Data: Potency and Selectivity
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against cPLA2α and its downstream effects, as well as its selectivity over other phospholipase A2 enzymes.
Table 1: Inhibitory Potency of this compound against cPLA2α and Downstream Cellular Events
| Target/Process | Cell/System | Stimulus | IC50 Value | Reference |
| cPLA2α (isolated enzyme) | Human | - | 4.2 nM | [4][9] |
| Arachidonic Acid Release | Human Monocytic Cells (THP-1) | A23187 | 24 nM | [2] |
| Arachidonic Acid Release | Serum-stimulated IMLF+/+ | Serum | ~50 nM | [12] |
| Prostaglandin E2 (PGE2) Synthesis | Human Renal Mesangial Cells | Interleukin-1 | 8.1 nM | [2] |
| Prostaglandin E2 (PGE2) Synthesis | Human Monocytic Cells (THP-1) | A23187 | 25 nM | [2] |
| Leukotriene (LT) Biosynthesis | Human Neutrophils (PMN) | A23187 | 1-20 nM | [3][4][11] |
| Platelet-Activating Factor (PAF) Biosynthesis | Human Neutrophils (PMN) | Thapsigargin | 20 nM | |
| Thromboxane B2 (TXB2) Formation | Human Whole Blood | A23187 | 160 nM | [2] |
| Leukotriene B4 (LTB4) Formation | Human Whole Blood | A23187 | 320 nM | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity vs. cPLA2α | Reference |
| Secretory PLA2 (sPLA2), Type IB and IIA | Over 100-fold less potent | [2][6] |
| Phospholipase D (PLD) | No direct inhibition | [3][4][8][10] |
Signaling Pathway of cPLA2α Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Off-Target Effect: Inhibition of Intracellular Calcium Mobilization
A critical aspect of this compound's pharmacology is its off-target effect on intracellular calcium (Ca2+) signaling, which is independent of its action on cPLA2α.[12] At concentrations exceeding approximately 0.5 µM, this compound can block the release of calcium from the endoplasmic reticulum (ER) that is triggered by stimuli such as ATP, serum, and the calcium ionophore A23187.[12] This effect has been observed in cells lacking cPLA2α, confirming its off-target nature.[12]
Interestingly, this compound does not inhibit ER calcium release induced by thapsigargin, a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, suggesting specificity in the calcium release pathway it affects.[12] This off-target activity is significant as it can interfere with cellular processes dependent on calcium mobilization, including the calcium-dependent translocation of the cPLA2α C2 domain to the Golgi apparatus.[12] The mechanism is thought to involve the inhibition of a novel serine hydrolase that regulates ER calcium release.[12]
Quantitative Data: Off-Target Effect
Table 3: Inhibitory Potency of this compound on Calcium Mobilization
| Process | Cell Type | Stimulus | IC50 Value | Reference |
| Inhibition of Cytosolic Ca2+ Increase | Fibroblasts | Serum | ~1 µM | [12] |
Logical Diagram of Off-Target Effect Assessment
The following diagram illustrates the logical workflow to distinguish between the on-target and off-target effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cytosolic Phospholipase A2α (cPLA2α) Activity Assay
This protocol is based on a commercially available assay kit and measures cPLA2α activity through the hydrolysis of a synthetic substrate, arachidonoyl thio-PC.[13]
-
Principle: The hydrolysis of the thioester bond in arachidonoyl thio-PC by cPLA2α releases a free thiol, which is detected by DTNB (Ellman's reagent), producing a yellow-colored product that can be measured spectrophotometrically.[13]
-
Reagents:
-
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
To each well of a 96-well plate, add the cPLA2α sample (purified enzyme or lysate).
-
Add the this compound dilution or DMSO (vehicle control) to the respective wells. A final DMSO concentration should be kept constant across all wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonoyl thio-PC substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Stop the reaction by adding DTNB/EGTA solution to each well.[13]
-
Shake the plate for 30 seconds to ensure mixing.[13]
-
Incubate for an additional 5 minutes at room temperature to allow for color development.[13]
-
Read the absorbance at 405-414 nm using a microplate reader.[13]
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Arachidonic Acid Release Assay
This protocol describes the measurement of arachidonic acid release from pre-labeled cells.[1]
-
Principle: Cells are incubated with radiolabeled arachidonic acid (e.g., [3H]-AA), which is incorporated into cellular phospholipids. Upon stimulation, cPLA2α releases the radiolabeled AA into the supernatant, which can be quantified by scintillation counting.[1]
-
Reagents:
-
Cell line of interest (e.g., HaCaT, THP-1)
-
Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS)
-
[3H]-Arachidonic Acid
-
Wash buffer (e.g., PBS with fatty acid-free BSA)
-
Stimulating agent (e.g., EGF, A23187)
-
This compound
-
Scintillation cocktail
-
-
Procedure:
-
Culture cells to near confluency in appropriate culture vessels.
-
Label the cells by incubating them with [3H]-Arachidonic Acid in low-serum medium for 18-24 hours.[1]
-
Wash the cells twice with wash buffer to remove unincorporated [3H]-AA.[1]
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with the desired agonist for a specified time (e.g., 60 minutes).[1]
-
Collect the supernatant and clarify by centrifugation to remove any detached cells.[1]
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.[1]
-
-
Data Analysis: Determine the amount of [3H]-AA released for each condition and calculate the IC50 value for this compound's inhibition of stimulated AA release.
Eicosanoid Biosynthesis Analysis
This section outlines the general approach for measuring the production of prostaglandins and leukotrienes.
-
Principle: Following cell stimulation in the presence or absence of this compound, the cell supernatant is collected, and the levels of specific eicosanoids are quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Enzyme-Linked Immunosorbent Assay (ELISA).[3][14]
-
General Procedure:
-
Analysis by HPLC:
-
Eicosanoids can be extracted from the supernatant using solid-phase extraction.
-
The extracted samples are then separated by reversed-phase HPLC.[3][5] A C18 column is commonly used with a gradient of solvents such as acetonitrile (B52724) and methanol (B129727) in water with a modifying acid like trifluoroacetic acid.[5]
-
Detection is typically achieved by UV absorbance at specific wavelengths for different eicosanoids.
-
-
Analysis by LC-MS:
-
LC-MS provides high sensitivity and specificity for the quantification of multiple eicosanoids simultaneously.[14]
-
Samples may require less extensive cleanup compared to HPLC-UV.
-
Quantification is achieved by comparing the signal of the endogenous eicosanoid to that of a stable isotope-labeled internal standard.
-
-
Analysis by ELISA:
-
Commercially available ELISA kits can be used to quantify specific eicosanoids (e.g., PGE2, LTB4).[1]
-
The supernatant can often be directly used in the assay after appropriate dilution.
-
The assay is based on the competitive binding of the eicosanoid in the sample and a labeled eicosanoid to a specific antibody.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration using a fluorescent indicator dye like Fura-2 AM.[2][4][12]
-
Principle: Cells are loaded with the cell-permeant dye Fura-2 AM, which is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2. Fura-2 is a ratiometric indicator; its fluorescence excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm when it binds Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is proportional to the intracellular calcium concentration.[11]
-
Reagents:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fura-2 AM
-
Pluronic F-127 (to aid dye loading)
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
Stimulating agent (e.g., ATP, serum)
-
This compound
-
-
Procedure:
-
Prepare a Fura-2 AM loading solution in HBSS, typically containing 1-5 µM Fura-2 AM and a small amount of Pluronic F-127.
-
Wash cells grown on coverslips twice with HBSS.
-
Load the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, depending on the cell type.[11][12]
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).[12]
-
Acquire a baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Add the stimulating agent and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration. The inhibitory effect of this compound can be quantified by comparing the peak response in its presence to the control response.
Conclusion
This compound is a powerful pharmacological tool for the study of cPLA2α-mediated signaling. Its primary mechanism of action is the potent and reversible inhibition of cPLA2α, leading to the suppression of arachidonic acid release and the subsequent biosynthesis of a wide range of pro-inflammatory lipid mediators. However, researchers must be cognizant of its off-target effect on intracellular calcium mobilization, particularly when using concentrations in the micromolar range. A thorough understanding of both the on-target and off-target activities of this compound, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its effective use in advancing our understanding of the roles of cPLA2α in health and disease.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Separation of major prostaglandins, leukotrienes, and monoHETEs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Imaging [bio-protocol.org]
- 5. Precolumn extraction and reversed-phase high-pressure liquid chromatography of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. brainvta.tech [brainvta.tech]
- 13. content.abcam.com [content.abcam.com]
- 14. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. ionbiosciences.com [ionbiosciences.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrophenone (B157460) is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It includes detailed information on its molecular characteristics, a summary of its biological activity with relevant quantitative data, and a visualization of its mechanism of action within the arachidonic acid signaling pathway. While the seminal synthesis is cited, detailed experimental protocols from the primary literature were not publicly accessible at the time of this writing.
Chemical Structure and Properties
This compound, with the IUPAC name N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[(triphenylmethyl)thio]-2-pyrrolidinyl]methyl]-4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]-benzamide, is a complex small molecule featuring a pyrrolidine (B122466) core. Its structure is characterized by several key functional groups that contribute to its potent inhibitory activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[(triphenylmethyl)thio]-2-pyrrolidinyl]methyl]-4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]-benzamide | [1] |
| CAS Number | 341973-06-6 | [1] |
| Molecular Formula | C₄₉H₃₇F₂N₃O₅S₂ | [1] |
| Molecular Weight | 849.96 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Solubility | DMSO: 100 mg/mL | [2] |
Synthesis of this compound
The synthesis of this compound was first reported by Seno, K., et al. in 2001 in the journal Bioorganic & Medicinal Chemistry Letters.[3] The authors described the synthesis of a potent and crystallized 4-triphenylmethylthio derivative of a pyrrolidine inhibitor of human cytosolic phospholipase A2α, which they named this compound.[3]
Unfortunately, the detailed experimental protocol, including specific reaction conditions, purification methods, and percentage yields for each step, is contained within the full text of this publication, which was not accessible through open-access channels for this review. However, the publication abstract and subsequent citations indicate a multi-step synthesis culminating in the final this compound compound.
A generalized workflow for the synthesis, based on the description in the available literature, can be visualized as follows:
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α).[4][5] This enzyme is a key player in the inflammatory process, as it catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid.[4][5] Free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators at a crucial upstream step.[4] This mechanism of action is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily target the COX enzymes.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value | Reference(s) |
| Human cPLA2α (isolated enzyme) | 4.2 nM | [3] |
| Arachidonic Acid Release (A23187-stimulated THP-1 cells) | 24 nM | [4] |
| Prostaglandin E₂ Production (A23187-stimulated THP-1 cells) | 25 nM | [4] |
| Leukotriene C₄ Production (A23187-stimulated THP-1 cells) | 14 nM | [4] |
| Prostaglandin E₂ Synthesis (IL-1-induced human renal mesangial cells) | 8.1 nM | [5] |
The signaling pathway inhibited by this compound can be illustrated as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Pyrrophenone's Impact on Arachidonic Acid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pyrrophenone's effects on the release of arachidonic acid (AA), a critical signaling molecule in inflammatory pathways. This compound (B157460) is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), the key enzyme responsible for liberating AA from membrane phospholipids. This document summarizes the quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect on arachidonic acid release primarily by targeting cytosolic phospholipase A2α (cPLA2α). This enzyme is the rate-limiting step in the generation of AA, which is a precursor to a wide range of bioactive lipids known as eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1] this compound's inhibition of cPLA2α is reversible and it does not exhibit the slow-binding characteristics observed with other inhibitors like AACOCF3.[1] The inhibitory action of this compound is significantly more potent, by two to three orders of magnitude, than that of arachidonyl trifluoromethyl ketone (AACOCF3) under similar assay conditions.[1]
The activation of cPLA2α and subsequent AA release is a multi-step process involving intracellular calcium mobilization and phosphorylation by mitogen-activated protein kinases (MAPKs).[2][3] Increased intracellular calcium levels promote the translocation of the cPLA2α C2 domain from the cytosol to membrane surfaces, allowing the enzyme to access its phospholipid substrates.[2] Concurrently, phosphorylation of cPLA2α by MAP kinases, such as ERK1/2 and p38 MAPK, enhances its catalytic activity.[4][5]
This compound's primary mechanism is the direct inhibition of the catalytic activity of cPLA2α.[1] However, at higher concentrations (IC50 of ~0.5–1 µM), this compound exhibits off-target effects by inhibiting calcium release from the endoplasmic reticulum.[2] This secondary effect indirectly impairs cPLA2α function by preventing its calcium-dependent translocation to the membrane.[2] Therefore, careful dose-response studies are crucial to distinguish between its direct enzymatic inhibition and its off-target effects on calcium signaling.[2]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the reported IC50 values for this compound's inhibition of cPLA2α activity, arachidonic acid release, and subsequent eicosanoid and platelet-activating factor (PAF) biosynthesis in various cellular systems.
| Parameter | Cell/Enzyme System | Stimulus | IC50 Value | Reference |
| cPLA2α Activity | Isolated human cPLA2α | - | 4.2 nM | [4] |
| Arachidonic Acid Release | Human monocytic cells (THP-1) | A23187 (calcium ionophore) | 0.024 µM | [1] |
| Arachidonic Acid Release | Serum-stimulated IMLF+/+ | Serum | ~0.05 µM | [2] |
| Prostaglandin E2 Synthesis | Human renal mesangial cells | Interleukin-1 | 0.0081 µM | [1] |
| Leukotriene Biosynthesis | Human neutrophils (PMN) | A23187 | 1-20 nM | [6][7] |
| PGE2 Biosynthesis | Human neutrophils (PMN) | - | 1-20 nM | [6][7] |
| PAF Biosynthesis | Human neutrophils (PMN) | - | 1-20 nM | [6][7] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature for assessing the effect of this compound on arachidonic acid release.
Measurement of Arachidonic Acid Release in Cell Culture
This protocol is adapted from studies on human monocytic cells and neutrophils.[1][6]
-
Cell Culture and Labeling:
-
Culture cells (e.g., THP-1, primary neutrophils) to the desired confluency.
-
Label the cells with [³H]arachidonic acid (typically 0.5-1 µCi/mL) in a serum-free medium for 18-24 hours. This allows for the incorporation of the radiolabel into the sn-2 position of membrane phospholipids.
-
Wash the cells multiple times with a buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [³H]AA.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the stimulus (e.g., calcium ionophore A23187, lipopolysaccharide (LPS), fMLP) to induce arachidonic acid release and incubate for the desired period (e.g., 5-30 minutes).
-
-
Quantification of Released Arachidonic Acid:
-
Collect the cell supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Lyse the cells and measure the radioactivity in the cell lysate to determine the total incorporated [³H]AA.
-
Calculate the percentage of arachidonic acid release as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in lysate)) x 100.
-
Analysis of Eicosanoid Production by LC-MS/MS
This method provides a more detailed profile of the downstream metabolites of arachidonic acid.[8][9]
-
Cell Treatment and Sample Collection:
-
Culture and treat cells with this compound and stimuli as described above.
-
Collect the cell supernatant.
-
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to concentrate the eicosanoids from the supernatant.
-
Elute the eicosanoids and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation of the different eicosanoid species (e.g., prostaglandins, leukotrienes).
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each eicosanoid.
-
Use deuterated internal standards for accurate quantification.
-
Off-Target Effects and Specificity
While this compound is a highly potent inhibitor of cPLA2α, it is important to consider its specificity and potential off-target effects. The inhibition of secretory PLA2s (sPLA2s), such as types IB and IIA, by this compound is over two orders of magnitude less potent than its inhibition of cPLA2α.[1] Additionally, this compound does not affect the activity of downstream enzymes in the eicosanoid synthesis pathways, such as cyclooxygenases or lipoxygenases.[1]
The most significant off-target effect of this compound is the inhibition of calcium release from the endoplasmic reticulum at concentrations above ~0.5 µM.[2] This can confound the interpretation of results, as it indirectly affects cPLA2α translocation to the membrane. Therefore, it is recommended to use this compound at concentrations sufficient to inhibit cPLA2α catalytic activity (<0.2 µM) to minimize these off-target effects.[2] The inhibitory effects of this compound on leukotriene and PAF biosynthesis can be reversed by the addition of exogenous arachidonic acid, confirming that its action is due to substrate deprivation.[6][7]
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PKC and MAPK in cytosolic PLA2 phosphorylation and arachadonic acid release in primary murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK and p38 MAP kinase are involved in arachidonic acid release induced by H(2)O(2) and PDGF in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 9. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyrrophenone in Eicosanoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoids, a family of potent lipid signaling molecules including prostaglandins (B1171923), leukotrienes, and thromboxanes, are critical mediators of inflammatory responses. Their biosynthesis is initiated by the liberation of arachidonic acid (AA) from cellular membranes, a rate-limiting step catalyzed by cytosolic phospholipase A2α (cPLA2α). Pyrrophenone (B157460) has emerged as a highly potent and specific inhibitor of cPLA2α, making it an invaluable pharmacological tool for investigating eicosanoid-driven processes and a promising scaffold for the development of novel anti-inflammatory therapeutics. This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative inhibitory profile, and detailed experimental methodologies for its application in research settings.
Introduction to Eicosanoid Biosynthesis
The eicosanoid signaling cascade is a fundamental component of the inflammatory response, as well as numerous physiological processes. The synthesis of these lipid mediators is transient and tightly regulated, beginning with the activation of phospholipases that cleave fatty acids from the glycerol (B35011) backbone of membrane phospholipids (B1166683). Of particular importance is the release of arachidonic acid, a 20-carbon polyunsaturated fatty acid, which serves as the primary precursor for the major classes of eicosanoids.
The enzyme responsible for the selective hydrolysis of AA from the sn-2 position of membrane phospholipids is the cytosolic phospholipase A2α (cPLA2α).[1][2] Following cellular stimulation by a variety of agonists, cPLA2α translocates to the perinuclear and Golgi membranes in a calcium-dependent manner, where it gains access to its phospholipid substrates.[3][4] The liberated AA is then rapidly metabolized by two major enzymatic pathways:
-
The Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the common precursor for the synthesis of prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2).[5][6]
-
The Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), metabolizes arachidonic acid to produce leukotrienes (e.g., LTB4, LTC4).[5][7]
Given its upstream position, cPLA2α represents a critical control point in the production of all major pro-inflammatory eicosanoids.[8] Inhibition of this single enzyme offers a comprehensive strategy to attenuate the inflammatory cascade.
This compound: A Potent and Specific cPLA2α Inhibitor
This compound is a cell-permeable, pyrrolidine-based compound that acts as a potent, reversible, and highly specific inhibitor of cPLA2α.[9] Its inhibitory action is directed at the catalytic activity of the enzyme, thereby preventing the release of arachidonic acid and the subsequent biosynthesis of all downstream eicosanoids.[9][10]
The specificity of this compound is a key advantage over other PLA2 inhibitors. It exhibits significantly lower potency against other phospholipase A2 isoforms, such as the secretory PLA2s (sPLA2) of types IB and IIA.[9][11] Furthermore, studies have demonstrated that this compound is substantially more potent and specific than other widely used cPLA2α inhibitors like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3).[10][12]
It is important to note that at concentrations exceeding 0.5 µM, this compound has been shown to exert off-target effects by blocking calcium release from the endoplasmic reticulum.[13] Researchers should therefore perform careful dose-response studies to ensure that the observed effects are due to the specific inhibition of cPLA2α.[13]
Quantitative Inhibitory Profile of this compound
The potency of this compound has been extensively characterized across various enzymatic and cellular assays. The following tables summarize the key quantitative data on its inhibitory activity.
| Parameter | Assay System | IC50 Value | Reference |
| cPLA2α Inhibition | Enzyme Assay | 4.2 nM | [11][14] |
| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 nM | [11][14] |
| Prostaglandin E2 (PGE2) Production | A23187-stimulated THP-1 cells | 25 nM | [14] |
| Prostaglandin E2 (PGE2) Production | IL-1-induced human renal mesangial cells | 8.1 nM | [9] |
| Leukotriene C4 (LTC4) Production | A23187-stimulated THP-1 cells | 14 nM | [11][14] |
Table 1: In Vitro and Cellular IC50 Values for this compound.
| Mediator | Stimulus | Cell Type | IC50 Range | Reference |
| Leukotrienes (LTs) | A23187, fMLP, PAF, Thapsigargin | Human Neutrophils | 1–20 nM | [10][12] |
| Prostaglandin E2 (PGE2) | A23187, fMLP | Human Neutrophils | 1–20 nM | [10][12] |
| Platelet-Activating Factor (PAF) | Thapsigargin, fMLP | Human Neutrophils | 1–20 nM | [10][12] |
Table 2: Inhibition of Eicosanoid and Lipid Mediator Biosynthesis in Human Neutrophils.
Signaling Pathways and Experimental Workflows
The Eicosanoid Biosynthesis Pathway and this compound's Point of Intervention
The following diagram illustrates the central role of cPLA2α in the eicosanoid biosynthesis pathway and the specific inhibitory action of this compound.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and eicosanoid synthesis.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on eicosanoid production in a cellular context.
Caption: Workflow for evaluating this compound's inhibition of eicosanoid production in cells.
Detailed Experimental Protocols
Inhibition of Eicosanoid Biosynthesis in Human Neutrophils
This protocol is adapted from studies investigating the effects of this compound on human polymorphonuclear neutrophils (PMNs).[10][12]
1. Isolation of Human Neutrophils: a. Collect whole blood from healthy human donors into heparinized tubes. b. Isolate PMNs by dextran (B179266) sedimentation followed by centrifugation over a Ficoll-Paque density gradient. c. Lyse contaminating erythrocytes by hypotonic lysis. d. Resuspend the purified PMNs in a buffered salt solution (e.g., HBSS) at a concentration of 10-20 x 10^6 cells/mL.
2. Inhibition Assay: a. Pre-warm the PMN suspension to 37°C. b. Add this compound (dissolved in DMSO) to the cell suspension to achieve final concentrations typically ranging from 0.1 nM to 1 µM. A vehicle control (DMSO only) must be included. c. Incubate for 10-15 minutes at 37°C. d. Initiate eicosanoid synthesis by adding a stimulating agent such as the calcium ionophore A23187 (e.g., 2.5 µM) or a receptor-mediated agonist like fMLP (e.g., 1 µM). e. Incubate for a further 5-15 minutes at 37°C.
3. Eicosanoid Quantification: a. Terminate the reaction by adding 2 volumes of cold methanol (B129727) or by centrifugation to pellet the cells. b. Collect the supernatant for analysis. c. Quantify the levels of specific eicosanoids (e.g., LTB4, PGE2) using validated methods such as enzyme immunoassay (EIA) or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Reversibility and Specificity Assays: a. Reversibility: To test for reversibility, after incubation with this compound, wash the cells with buffer containing plasma (the albumin helps to sequester the lipophilic inhibitor) before stimulation.[10] b. Specificity: To confirm that inhibition is due to substrate deprivation, perform experiments where exogenous arachidonic acid is added to the this compound-treated cells prior to stimulation. The restoration of eicosanoid synthesis would indicate specific inhibition of cPLA2α.[10][12]
Arachidonic Acid Release Assay
This protocol measures the direct output of cPLA2α activity.[15]
1. Cell Culture and Radiolabeling: a. Culture adherent cells (e.g., HaCaT keratinocytes or IMLF fibroblasts) to near confluency. b. Label the cellular phospholipids by incubating the cells overnight with [3H]-arachidonic acid (e.g., 0.4 µCi/mL) in a low-serum medium.
2. Inhibition and Stimulation: a. Wash the cells twice with a buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-AA. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for 30-60 minutes. c. Stimulate the cells with an appropriate agonist (e.g., epidermal growth factor, EGF, at 100 ng/mL) for 60 minutes.
3. Measurement of [3H]-AA Release: a. Collect the cell culture supernatant. b. Centrifuge the supernatant to remove any detached cells. c. Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-AA released from the cells.
Conclusion
This compound stands out as a powerful and selective research tool for dissecting the complex roles of the cPLA2α-eicosanoid axis in health and disease. Its ability to potently inhibit the production of a broad spectrum of pro-inflammatory lipid mediators by targeting the key upstream enzyme, cPLA2α, underscores its therapeutic potential. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by researchers in the fields of inflammation, immunology, and drug discovery, enabling a deeper understanding of eicosanoid biology and the development of next-generation anti-inflammatory agents.
References
- 1. Inherited human cPLA2α deficiency is associated with impaired eicosanoid biosynthesis, small intestinal ulceration, and platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Essential Role of Cytosolic Phospholipase A2α in Prostaglandin E2–mediated Bone Resorption Associated with Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 6. Eicosanoid - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. Cytosolic phospholipase A(2)α and eicosanoids regulate expression of genes in macrophages involved in host defense and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrophenone and its Derivatives: A Technical Guide to the Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of pyrrophenone (B157460), a potent and reversible inhibitor of cytosolic phospholipase A2α (cPLA2α). It details the mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and known off-target effects, serving as a comprehensive resource for its application in research and drug discovery.
Introduction: The Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1][2][3] As a member of the phospholipase A2 superfamily, its primary function is to hydrolyze the sn-2 position of membrane phospholipids (B1166683), specifically releasing arachidonic acid (AA).[2] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of lipid signaling molecules including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[1][2] Given its pivotal role, cPLA2α has become a significant therapeutic target for inflammatory diseases.[1][4]
This compound is a cell-permeable, pyrrolidine-based derivative that has emerged as one of the most potent and specific inhibitors of cPLA2α reported to date.[1][5][6] Its high affinity and reversible nature make it an invaluable pharmacological tool for investigating the physiological and pathological roles of cPLA2α.[1][7][8] This guide explores the technical details of this compound's interaction with cPLA2α.
Mechanism of Action and Signaling Pathway
The activation of cPLA2α is a multi-step process. In response to inflammatory stimuli, intracellular calcium concentrations ([Ca²⁺]i) rise. This increase in calcium is sensed by the enzyme's N-terminal C2 domain, which promotes the translocation of cPLA2α from the cytosol to the Golgi and endoplasmic reticulum membranes.[9] Once at the membrane, the enzyme's catalytic activity is enhanced by phosphorylation via MAP kinases (e.g., ERK1/2, p38). It then hydrolyzes membrane phospholipids to release arachidonic acid.
This compound acts as a reversible inhibitor of the catalytic activity of cPLA2α.[1] It directly targets the enzyme's active site, which contains a Ser/Asp catalytic dyad, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[1][9] This blockade effectively halts the production of downstream pro-inflammatory eicosanoids.
Caption: cPLA2α signaling pathway and point of inhibition by this compound.
Quantitative Inhibition Profile
This compound demonstrates high potency against cPLA2α with nanomolar efficacy in both enzymatic and cell-based assays. It is significantly more potent than other commonly used inhibitors like arachidonyl trifluoromethyl ketone (AACOCF₃).[1] Its selectivity is also noteworthy, with much lower activity against secretory PLA₂s (sPLA₂).[1]
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Target / Assay | System | IC₅₀ Value | Reference |
| Enzymatic Activity | |||
| Human cPLA2α | Isolated Enzyme | 4.2 nM | [5][6][10] |
| Secretory PLA₂ (Type IB) | Isolated Enzyme | > 250 µM | [1][10] |
| Secretory PLA₂ (Type IIA) | Isolated Enzyme | > 250 µM | [1][10] |
| Cell-Based Activity | |||
| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 nM | [1][10] |
| Arachidonic Acid Release | Serum-stimulated IMLF+/+ cells | ~50 nM | [9] |
| Prostaglandin E₂ (PGE₂) Synthesis | IL-1-stimulated Mesangial cells | 8.1 nM | [1] |
| Leukotriene (LT) Biosynthesis | A23187-stimulated PMNs | ~5 nM | [7] |
Experimental Protocols
The characterization of cPLA2α inhibitors like this compound involves a series of standardized in vitro and cell-based assays.
cPLA2α Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of purified cPLA2α by monitoring the hydrolysis of a synthetic substrate.
-
Principle: The assay utilizes a mixed micelle substrate containing a phospholipid (e.g., PAPC) and a thiol-containing reporter molecule. cPLA2α cleavage of the phospholipid alters the micelle structure, making the thiol accessible to DTNB (Ellman's reagent), which produces a yellow-colored product (TNB) measured at 414 nm.
-
Reagents:
-
Purified recombinant human cPLA2α
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, KCl, BSA)
-
Substrate: 1-palmitoyl-2-(10-thio-decanoyl)-sn-glycero-3-phosphocholine (PAPC-TD) or similar
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
This compound (or other inhibitors) dissolved in DMSO
-
-
Procedure:
-
Prepare mixed micelles by sonicating the substrate in assay buffer.
-
Add assay buffer, DTNB, and varying concentrations of this compound to a 96-well plate.
-
Add purified cPLA2α enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate micelles.
-
Monitor the increase in absorbance at 414 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
[³H]-Arachidonic Acid (AA) Release Assay
This cell-based assay directly measures the release of AA from membrane phospholipids.[2]
-
Principle: Cells are metabolically labeled by incorporating radioactive [³H]-AA into their membrane phospholipids. Upon stimulation, cPLA2α releases the [³H]-AA into the supernatant, which is then quantified by liquid scintillation counting.[2]
-
Reagents:
-
Cell line of interest (e.g., HaCaT, THP-1)
-
Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS)
-
[³H]-Arachidonic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stimulant (e.g., EGF, A23187, serum)
-
This compound
-
Scintillation cocktail
-
-
Procedure:
-
Plate cells and grow to near-confluency.
-
Label the cells by incubating them overnight (e.g., 18 hours) with [³H]-AA in low-serum medium.[2]
-
Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated [³H]-AA.[2]
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the stimulant to induce AA release (e.g., EGF for 60 minutes).
-
Collect the supernatant and clear it of detached cells by centrifugation.
-
Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Calculate the IC₅₀ value based on the reduction in [³H]-AA release.
-
Caption: Workflow for the [³H]-Arachidonic Acid release assay.
Eicosanoid Production Assay (ELISA)
This assay quantifies the downstream products of the cPLA2α pathway, such as Prostaglandin E₂ (PGE₂) or Leukotriene B₄ (LTB₄).[2]
-
Principle: Following cell stimulation and inhibitor treatment, the concentration of a specific eicosanoid in the cell supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture, treat with this compound, and stimulate cells as described in the AA release assay (radiolabeling is not required).
-
Collect the cell supernatant.
-
Perform the ELISA according to the manufacturer's protocol for the specific eicosanoid (e.g., PGE₂, LTB₄).[2]
-
Read the absorbance on a microplate reader.
-
Calculate the eicosanoid concentration using a standard curve and determine the IC₅₀ of this compound.
-
Off-Target Effects and Considerations
While this compound is a highly valuable tool, researchers must be aware of its potential off-target effects, particularly at higher concentrations.
A significant off-target effect of this compound is the inhibition of calcium release from the endoplasmic reticulum (ER) .[9] This effect is independent of cPLA2α, as it occurs in cells genetically lacking the enzyme.[9] The inhibition of ER calcium release can, in turn, block the calcium-dependent translocation of the cPLA2α C2 domain to its target membranes, confounding the interpretation of results.[9]
-
Concentration Dependence: The inhibitory effect on cPLA2α catalytic activity occurs at low nanomolar concentrations (IC₅₀ ≈ 5-50 nM).[1][5][9] The off-target effect on calcium signaling becomes apparent at higher concentrations (IC₅₀ ≈ 0.5–1 µM).[9]
-
Experimental Design: It is critical to perform careful dose-response studies. Using this compound at the lowest effective concentrations (< 0.2 µM) is recommended to ensure that the observed effects are due to the inhibition of cPLA2α catalytic activity rather than the blockade of calcium mobilization.[9]
Conclusion
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Understanding the In Vitro Pharmacokinetics of Pyrrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrophenone (B157460) is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to eicosanoids and platelet-activating factor (PAF).[1][2][3][4] As a promising therapeutic agent for inflammatory diseases, a thorough understanding of its pharmacokinetic profile is essential for further development. This technical guide provides a comprehensive overview of the core in vitro assays required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Detailed experimental protocols for key assays, including metabolic stability, cell permeability, and plasma protein binding, are presented. Furthermore, this guide illustrates how quantitative data from these studies can be effectively summarized and visualized to support the progression of this compound from discovery to a viable clinical candidate.
Introduction to In Vitro Pharmacokinetics
In vitro ADME studies are fundamental in early drug discovery and development.[5][6][7] They provide crucial data to predict a drug's in vivo behavior, helping to identify potential liabilities, guide chemical optimization, and select candidates with the highest probability of clinical success.[7][8] The primary in vitro pharmacokinetic parameters evaluated are:
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[9][10]
-
Permeability: Determines the ability of a compound to cross biological membranes, a key predictor of oral absorption.[11][12][13]
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which significantly impacts its distribution and availability to target tissues.[14][15][16]
-
Drug Transporter Interaction: Investigates whether a compound is a substrate or inhibitor of key uptake or efflux transporters, which can influence its disposition and potential for drug-drug interactions.[17][18]
While specific in vitro ADME data for this compound is not extensively published, this guide outlines the standard methodologies used to generate such a profile.
Data Presentation: Summarized Pharmacokinetic Parameters
Effective data presentation is crucial for interpreting and comparing pharmacokinetic properties. The following tables present a hypothetical but representative in vitro ADME profile for this compound, illustrating how quantitative data should be structured.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 52 | 13.3 |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value | Classification |
| Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 | High |
| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 33.1 | - |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.18 | Potential P-gp Substrate |
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.015 | 98.5% |
| Rat | 0.021 | 97.9% |
| Mouse | 0.035 | 96.5% |
| Dog | 0.018 | 98.2% |
Experimental Protocols
Detailed and standardized protocols are necessary for generating reliable and reproducible in vitro pharmacokinetic data.
Metabolic Stability: Liver Microsome Assay
This assay evaluates the rate of metabolism of this compound by liver microsomal enzymes.[9][19] The disappearance of the parent compound over time is monitored to determine its metabolic stability.[20]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human and other species of interest)[19]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[10]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][19]
-
Magnesium chloride (MgCl₂)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)[19]
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[19]
Procedure:
-
Prepare Reaction Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes. Keep on ice.
-
Prepare Dosing Solution: Dilute the this compound stock solution in buffer to the desired working concentration (e.g., 1 µM).
-
Initiate Reaction: Pre-warm the reaction mixture and dosing solution at 37°C. Add the NADPH regenerating system to the reaction mixture to start the enzymatic reaction, followed immediately by the addition of the this compound dosing solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold stop solution to terminate the reaction.[9][19]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of remaining this compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line determines the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[20]
Permeability: Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[8][11][12] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][21]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound dosing solution (e.g., 10 µM)
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A post-experiment Lucifer yellow permeability test can also be performed to confirm integrity.[12][21]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.[13][21]
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[13] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[13][21]
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound in plasma.[16] The Rapid Equilibrium Dialysis (RED) device is a high-throughput method for this assessment.[14][15][22]
Materials:
-
RED device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)
-
Plasma (human and other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Incubator, shaker
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the plasma with this compound at the desired concentration (e.g., 1-10 µM).[15][16]
-
Device Loading: Add the spiked plasma to one chamber of the RED insert (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).[15]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.[15][22]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure the final matrix is identical for all samples.
-
Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.
-
Data Calculation:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
-
Visualization of Pathways and Workflows
Visual diagrams are invaluable for understanding complex biological pathways and experimental processes.
This compound's Mechanism of Action
This compound acts by inhibiting cPLA2α, thereby blocking the release of arachidonic acid from membrane phospholipids. This prevents the downstream synthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.
Caption: this compound inhibits cPLA2α, blocking downstream inflammatory mediator synthesis.
Experimental Workflow: Caco-2 Permeability Assay
The following diagram illustrates the key steps in determining the bidirectional permeability of this compound.
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Logical Relationship: Interpreting In Vitro Data
This diagram shows the logical flow from raw in vitro data to pharmacokinetic interpretation and decision-making in drug discovery.
Caption: Logical flow from in vitro ADME data to drug discovery decisions.
Conclusion
Characterizing the in vitro pharmacokinetic profile of this compound is a critical step in its development as a therapeutic agent. By employing standardized assays for metabolic stability, permeability, and plasma protein binding, researchers can generate the necessary data to predict its in vivo performance. This guide provides the foundational protocols and data management strategies required to build a comprehensive ADME profile for this compound, enabling informed decision-making and guiding its path toward clinical evaluation.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. bioivt.com [bioivt.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. pharmaron.com [pharmaron.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
A Technical Guide to the Reversible Inhibition of Cytosolic Phospholipase A2α by Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. As a member of the phospholipase A2 superfamily, its primary function is to catalyze the hydrolysis of membrane phospholipids (B1166683) at the sn-2 position, preferentially releasing arachidonic acid (AA).[1][2] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins (B1171923) and leukotrienes, which are central to inflammatory responses.[2][3][4][5] The activation of cPLA2α is a tightly regulated process, typically involving an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs).[1][2][6]
Pyrrophenone (B157460) is a potent and selective inhibitor of cPLA2α, distinguished by its pyrrolidine-based structure.[3][4][5] Extensive research has characterized it as a reversible inhibitor, a significant feature that contrasts with other well-known cPLA2α inhibitors.[3][4] Its high potency and specificity make it an invaluable pharmacological tool for investigating the roles of cPLA2α in various physiological and pathological processes, and a promising lead compound for the development of novel anti-inflammatory therapeutics.[7][8] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to the inhibition of cPLA2α by this compound.
Quantitative Data: Inhibitory Potency and Selectivity
This compound's inhibitory activity has been quantified across various enzymatic and cellular assays, consistently demonstrating its high potency. The following tables summarize key quantitative data, offering a comparative look at its efficacy and selectivity.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound against cPLA2α
| Assay Type | System | Parameter | Value | Reference |
| Enzyme Assay | Isolated human cPLA2α | IC₅₀ | 4.2 nM | [9][10] |
| Cell-Based Assay | A23187-stimulated THP-1 cells (AA release) | IC₅₀ | 24 nM | [3][4][5] |
| Cell-Based Assay | IL-1-induced human renal mesangial cells (PGE₂ synthesis) | IC₅₀ | 8.1 nM | [3][4][5] |
| Cell-Based Assay | Activated Human Neutrophils (LT, PGE₂, PAF biosynthesis) | IC₅₀ | 1 - 20 nM | [7][8] |
Table 2: Comparative Potency and Selectivity of this compound
| Compound | Target | Potency / Selectivity | Reference |
| This compound | cPLA2α | Potent inhibitor (nM range) | [3][4][7] |
| Secretory PLA2s (sPLA2) - Types IB & IIA | Over 100-fold less potent than for cPLA2α | [3][4][5] | |
| Cyclooxygenase (COX) / Lipoxygenase (LOX) | No direct effect | [4][5] | |
| Phospholipase D (PLD) | No direct inhibition observed up to 10 µM | [7][8] | |
| AACOCF₃ (Arachidonyl trifluoromethyl ketone) | cPLA2α | 2 to 3 orders of magnitude less potent than this compound | [3][4] |
| 5-Lipoxygenase (5-LO) | Non-specific inhibitory effects | [8] | |
| MAFP (Methyl arachidonyl fluorophosphonate) | cPLA2α | ~100-fold less potent than this compound | [7][8] |
| Cannabinoid Receptor 1 (CB1) | Non-specific binding and inhibition | [8] |
Mechanism of Inhibition and Signaling Pathway
This compound acts as a reversible inhibitor of the catalytic activity of cPLA2α.[3][4] Unlike slow-binding inhibitors such as AACOCF₃, this compound's interaction with the enzyme does not display time-dependent characteristics.[3][4] Its inhibitory effect is a direct consequence of blocking the enzyme's ability to hydrolyze phospholipids, thereby preventing the release of arachidonic acid and subsequent production of downstream eicosanoids and platelet-activating factor (PAF).[7][8] The specificity of this action is highlighted by experiments where the inhibitory effects of this compound on leukotriene and PAF biosynthesis are completely reversed by the addition of exogenous arachidonic acid or lyso-PAF, respectively, confirming that the inhibition is due to substrate deprivation.[7][8]
The reversibility of this compound's action has been demonstrated in intact cells. When human neutrophils treated with this compound are washed, the activity of cPLA2α and the biosynthesis of lipid mediators can be fully recovered, particularly when washed with plasma, which helps to sequester the lipophilic inhibitor.[7][8]
Experimental Protocols
The characterization of this compound relies on a series of well-defined enzymatic and cellular assays. Below are detailed methodologies for key experiments.
In Vitro cPLA2α Enzyme Inhibition Assay (Mixed Micelle Assay)
This assay measures the enzymatic activity of purified cPLA2α on a synthetic substrate presented in mixed micelles, allowing for the determination of an inhibitor's IC₅₀.
-
Materials:
-
Purified recombinant human cPLA2α.
-
Substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine ([¹⁴C]PAPC).
-
Micelle components: Triton X-100.
-
Assay Buffer: E.g., 100 mM Hepes (pH 7.5), 80 mM KCl, 2 mM CaCl₂, 1 mg/ml BSA.
-
Inhibitor: this compound at various concentrations.
-
-
Methodology:
-
Micelle Preparation: Prepare mixed micelles by combining [¹⁴C]PAPC and Triton X-100 in the assay buffer. The substrate is typically present at a low mole fraction.
-
Reaction Mixture: In a reaction tube, combine the assay buffer, the mixed micelle substrate, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified cPLA2α to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).
-
Extraction and Quantification: Extract the released [¹⁴C]arachidonic acid using a solvent like heptane. Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Arachidonic Acid (AA) Release Assay
This assay quantifies the ability of an inhibitor to block AA release from the membranes of intact cells upon stimulation.
-
Materials:
-
Cell Line: Human monocytic cells (e.g., THP-1) or other relevant cell types.
-
Labeling Agent: [³H]Arachidonic Acid.
-
Cell Culture Medium.
-
Stimulant: Calcium ionophore (e.g., A23187).
-
Inhibitor: this compound at various concentrations.
-
-
Methodology:
-
Cell Labeling: Culture cells in the presence of [³H]Arachidonic Acid for several hours (e.g., 18-24 hours) to allow for its incorporation into cellular membrane phospholipids.
-
Wash: Wash the cells thoroughly with fresh medium containing BSA to remove unincorporated [³H]AA.
-
Inhibitor Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes).
-
Stimulation: Add the stimulant (e.g., A23187) to the cell culture to induce cPLA2α activation and AA release.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the amount of released [³H]AA in the supernatant using liquid scintillation counting.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells. Calculate the IC₅₀ value from the dose-response curve.
-
Reversibility Assay in Intact Cells
This protocol assesses whether the inhibitory effect of this compound can be removed after exposing cells to the compound.
-
Materials:
-
Cell Line: Freshly isolated human neutrophils (PMN).
-
Inhibitor: this compound.
-
Wash Solution 1: Buffered salt solution (e.g., PBS).
-
Wash Solution 2: Autologous plasma.
-
Stimulant: e.g., A23187.
-
-
Methodology:
-
Incubation with Inhibitor: Incubate a suspension of neutrophils with an inhibitory concentration of this compound.
-
Wash Step: Divide the cell suspension into groups.
-
Group A (No Wash): Proceed directly to stimulation.
-
Group B (Buffer Wash): Centrifuge cells, remove the supernatant, and resuspend in a buffered salt solution. Repeat wash step.
-
Group C (Plasma Wash): Centrifuge cells, remove the supernatant, and resuspend in autologous plasma. Repeat wash step.
-
-
Resuspension: After the final wash, resuspend all cell pellets in fresh assay buffer.
-
Stimulation: Activate the neutrophils with a stimulant (e.g., A23187).
-
Analysis: Measure the production of a downstream metabolite, such as leukotrienes (LTs), using appropriate methods (e.g., HPLC or ELISA).
-
Interpretation: Full recovery of LT biosynthesis in the plasma-washed group (Group C) compared to the inhibited, unwashed group (Group A) demonstrates the reversible nature of the inhibitor.[8]
-
Important Considerations: Off-Target Effects
While this compound is highly selective for cPLA2α over other phospholipases and downstream enzymes, researchers must be aware of potential off-target effects, especially at higher concentrations.[11] Studies have revealed that this compound can inhibit calcium release from the endoplasmic reticulum (ER).[6] This effect is independent of cPLA2α, as it occurs in cells genetically deficient in the enzyme.[6] This off-target action can consequently inhibit the Ca²⁺-dependent translocation of the cPLA2α C2 domain to membranes, a crucial step in its activation.[6] Therefore, careful dose-response studies are critical to ensure that observed effects are due to the direct inhibition of cPLA2α's catalytic activity rather than confounding effects on cellular calcium mobilization.[11]
Conclusion
This compound is a well-characterized, potent, selective, and reversible inhibitor of cPLA2α.[3][4][7][8] Its ability to specifically block the release of arachidonic acid in both enzymatic and cellular systems with high potency makes it an exceptional tool for dissecting the complex roles of cPLA2α and its downstream lipid mediators in inflammation, cell signaling, and disease.[7][8] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers employing this compound to investigate the pathophysiology of inflammatory diseases and to explore cPLA2α as a therapeutic target. Awareness of its mechanism and potential off-target effects is crucial for the rigorous interpretation of experimental results.
References
- 1. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pyrrophenone: A Technical Guide to its Impact on Prostaglandin and Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of pyrrophenone (B157460) on the biosynthesis of prostaglandins (B1171923) and leukotrienes. This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid, the common precursor for both prostaglandins and leukotrienes, thereby attenuating the production of these key lipid mediators of inflammation.
Core Mechanism of Action
This compound exerts its inhibitory effects by targeting Group IVA cytosolic phospholipase A2 (cPLA2α).[1][2][3] This enzyme is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA). The released AA can then be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. This compound's inhibition of cPLA2α is potent, with IC50 values in the low nanomolar range.[1][2] This action is also described as reversible.[3][4] By preventing the release of arachidonic acid, this compound effectively acts as a substrate deprivation agent for both the COX and 5-LOX pathways, leading to a broad-spectrum inhibition of eicosanoid biosynthesis.[1][4]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of this compound against cPLA2α and the subsequent production of prostaglandins and leukotrienes.
Table 1: In Vitro and Cellular Inhibition of cPLA2α by this compound
| Assay System | IC50 (nM) | Reference |
| Isolated human cPLA2α enzyme | 4.2 | [2][5] |
| A23187-stimulated THP-1 cells (Arachidonic Acid Release) | 24 | [2][3] |
| Serum-stimulated IMLF+/+ (Arachidonic Acid Release) | ~50 | [6] |
Table 2: Inhibition of Prostaglandin (B15479496) Synthesis by this compound
| Cell Type | Stimulus | Prostaglandin Measured | IC50 (nM) | Reference |
| Human Neutrophils | A23187 | PGE2 | 3-4 | [4] |
| THP-1 Cells | A23187 | PGE2 | 25 | [2] |
| Human Renal Mesangial Cells | Interleukin-1 | PGE2 | 8.1 | [3] |
| Human Whole Blood | A23187 | PGE2 | 200 | [2] |
| Human Whole Blood | A23187 | Thromboxane B2 | 160 | [2] |
Table 3: Inhibition of Leukotriene Synthesis by this compound
| Cell Type | Stimulus | Leukotriene Measured | IC50 (nM) | Reference |
| Human Neutrophils | fMLP, PAF, Thapsigargin | 5-LO products | 1-10 | [4] |
| THP-1 Cells | A23187 | LTC4 | 14 | [2] |
| Human Whole Blood | A23187 | LTB4 | 320 | [2] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the impact of this compound on prostaglandin and leukotriene synthesis.
Protocol 1: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in Human Neutrophils
This protocol is based on the methodology described in the study by Flamand et al.[1][4]
1. Isolation of Human Polymorphonuclear Neutrophils (PMN):
-
Human venous blood is collected from healthy volunteers.
-
PMNs are isolated by dextran (B179266) sedimentation and centrifugation over a Ficoll-Paque density gradient.
-
Contaminating erythrocytes are removed by hypotonic lysis.
-
Isolated PMNs are resuspended in Hank's Balanced Salt Solution (HBSS).
2. Cell Stimulation and this compound Treatment:
-
PMN suspensions (5 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound or vehicle control at 37°C.
-
For PGE2 measurement, cells are first primed with GM-CSF and TNF-α to induce COX-2 expression.
-
Cells are then stimulated with a calcium ionophore such as A23187 (e.g., 1-5 µM) or a receptor-agonist like fMLP (e.g., 1 µM) for a specified time (e.g., 5-15 minutes) at 37°C.
3. Sample Processing and Analysis:
-
The incubation is stopped by adding a cold solution of methanol/acetonitrile.
-
Internal standards (e.g., PGB2 for prostaglandins, 19-OH-PGB2 for leukotrienes) are added.
-
The samples are centrifuged to remove cell debris.
-
The supernatants are collected for analysis.
-
PGE2 and LTB4 levels are quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: cPLA2α Enzyme Activity Assay
This protocol is a generalized representation based on common enzymatic assays.
1. Enzyme and Substrate Preparation:
-
Recombinant human cPLA2α is used as the enzyme source.
-
A fluorescently labeled phospholipid substrate (e.g., a derivative of phosphatidylcholine) is prepared in a suitable assay buffer.
2. Inhibition Assay:
-
The cPLA2α enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a microplate.
-
The reaction is initiated by adding the phospholipid substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
3. Measurement of Activity:
-
The fluorescence intensity is measured using a microplate reader.
-
The increase in fluorescence corresponds to the hydrolysis of the substrate by cPLA2α.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of intervention for this compound.
Conclusion
This compound is a highly effective and specific inhibitor of cPLA2α, positioning it as a valuable tool for research into the roles of prostaglandins and leukotrienes in various physiological and pathological processes. Its ability to potently block the synthesis of both classes of lipid mediators by targeting the upstream release of arachidonic acid underscores its potential as a broad-spectrum anti-inflammatory agent. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of inflammation, eicosanoid biology, and drug discovery.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Pyrrophenone in Human Neutrophil Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrophenone (B157460) is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2][3] This enzyme is responsible for the release of arachidonic acid (AA) and lyso-platelet-activating factor (lyso-PAF), the precursors to potent inflammatory mediators such as eicosanoids (including leukotrienes and prostaglandins) and platelet-activating factor (PAF).[1][2] The specificity and potency of this compound make it an invaluable tool for studying the roles of cPLA2α and its downstream products in human neutrophil function and inflammatory responses.
These application notes provide detailed protocols and quantitative data for the use of this compound in human neutrophil stimulation assays.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the cPLA2α enzyme. This action prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid and subsequent production of pro-inflammatory lipid mediators.[1][2] At higher concentrations (above ~0.5 µM), an off-target effect has been observed where this compound can inhibit calcium release from the endoplasmic reticulum, which may indirectly affect cPLA2α translocation.[4]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound on various neutrophil functions.
| Mediator | Stimulus | Cell Type | IC50 (nM) | Reference |
| Leukotrienes (LTs) | fMLP, PAF, A23187, Thapsigargin | Human Neutrophils | 1 - 20 | [1][2] |
| Prostaglandin E2 (PGE2) | A23187 | Human Neutrophils | 3 - 4 | [2] |
| Platelet-Activating Factor (PAF) | Thapsigargin | Human Neutrophils | 1 - 20 | [1][2] |
| Arachidonic Acid Release | A23187 | Human Monocytic Cells (THP-1) | 24 | [3] |
| Prostaglandin E2 (PGE2) | Interleukin-1 | Human Renal Mesangial Cells | 8.1 | [3] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound in activated neutrophils.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cPLA2α Inhibition Assay Using Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade.[1] It selectively hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA), the precursor for pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2][3] This positions cPLA2α as a critical upstream regulator of eicosanoid production and a promising therapeutic target for inflammatory diseases.[2] Pyrrophenone (B157460) is a potent and reversible inhibitor of cPLA2α, making it a valuable tool for studying the biological functions of this enzyme and for the development of novel anti-inflammatory therapeutics.[4][5][6] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on cPLA2α.
cPLA2α Signaling Pathway
The activation of cPLA2α is a tightly regulated process initiated by various pro-inflammatory stimuli. Upon cell stimulation, increased intracellular calcium levels promote the translocation of cPLA2α from the cytosol to the membrane.[1] Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to the phosphorylation of cPLA2α, which enhances its enzymatic activity.[1] Activated cPLA2α then cleaves arachidonic acid from the membrane phospholipids. The released AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively.
Caption: The cPLA2α signaling pathway in inflammation.
This compound: A Potent cPLA2α Inhibitor
This compound is a highly effective and selective inhibitor of cPLA2α.[4][5] Its inhibitory activity has been demonstrated to be significantly more potent than other commonly used cPLA2α inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3).[4] this compound exhibits reversible inhibition and does not show the slow-binding characteristics observed with some other inhibitors.[4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against cPLA2α has been determined in various assay systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Assay Type | Cell Line/System | Stimulus | Measured Product | This compound IC50 (µM) | Reference |
| In Vitro Enzymatic Assay | Purified cPLA2α | - | Arachidonic Acid Release | Potent Inhibition | [4] |
| Cell-Based Assay | THP-1 (human monocytic cells) | A23187 (calcium ionophore) | Arachidonic Acid Release | 0.024 | [5] |
| Cell-Based Assay | Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 Synthesis | 0.0081 | [5] |
| Cell-Based Assay | Human Neutrophils (PMN) | Various | Leukotrienes, PGE2, PAF | 0.001 - 0.02 | [7] |
Experimental Protocols
Two primary methodologies are provided for assessing the inhibitory effect of this compound on cPLA2α activity: an in vitro enzymatic assay using purified enzyme and a cell-based assay measuring arachidonic acid release from intact cells.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified cPLA2α on a synthetic substrate.
Workflow Diagram:
Caption: Workflow for the in vitro cPLA2α inhibition assay.
Materials:
-
Recombinant human cPLA2α
-
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) substrate
-
Assay Buffer (e.g., 80 mM KCl, 10 mM HEPES, 2 mM CaCl2, 1 mM DTT, pH 7.4)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Quenching solution (e.g., Dole's reagent: isopropanol:heptane (B126788):H2SO4, 40:10:1)
-
Heptane
-
Scintillation fluid and counter
Protocol:
-
Substrate Preparation: Prepare small unilamellar vesicles (SUVs) containing PAPC. This can be achieved by drying the phospholipid under nitrogen gas and resuspending it in the assay buffer, followed by sonication.
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant human cPLA2α to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only vehicle control.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the diluted cPLA2α enzyme.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PAPC substrate to the enzyme/inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add water and heptane to extract the released arachidonic acid into the organic phase.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the upper organic phase, which contains the arachidonic acid, to a new tube containing silica gel to remove any remaining phospholipids.
-
Add scintillation fluid to the organic phase and quantify the amount of released radiolabeled arachidonic acid using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of this compound to inhibit cPLA2α activity within intact cells, providing a more physiologically relevant assessment.
Workflow Diagram:
Caption: Workflow for the cell-based arachidonic acid release assay.
Materials:
-
Cell line of choice (e.g., THP-1, HaCaT, or primary cells)
-
Cell culture medium
-
[³H]arachidonic acid
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Stimulating agent (e.g., calcium ionophore A23187, TNF-α, or other relevant agonist)
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Radiolabeling:
-
Plate the cells in a suitable multi-well plate and allow them to adhere and grow.
-
Label the cells by incubating them with [³H]arachidonic acid in the culture medium. The labeling time will depend on the cell type but is typically overnight.
-
-
Inhibitor Treatment:
-
Wash the cells thoroughly with fresh medium to remove any unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for the control) for a specified time (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Add the stimulating agent to the cells to activate cPLA2α and induce the release of arachidonic acid.
-
Incubate for a time period known to produce a robust response (e.g., 15-60 minutes).
-
-
Sample Collection and Measurement:
-
Collect the cell culture supernatant, which contains the released [³H]arachidonic acid.
-
Centrifuge the supernatant to pellet any detached cells.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of [³H]arachidonic acid released for each condition. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.
Troubleshooting
-
High Background in In Vitro Assay: Ensure the PAPC substrate is fully dissolved. Incomplete solubilization can lead to high background absorbance.
-
Low Signal in Cell-Based Assay: Optimize the concentration of the stimulating agent and the incubation time to achieve a robust response. Ensure efficient radiolabeling of the cells.
-
Variability Between Replicates: Ensure accurate pipetting and consistent cell numbers in each well. Thoroughly mix all solutions before use.
Conclusion
This compound is a powerful and specific inhibitor of cPLA2α, making it an indispensable tool for research in inflammation and drug discovery. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound and other potential cPLA2α inhibitors in both enzymatic and cellular contexts. Careful execution of these assays will yield reliable and reproducible data to advance our understanding of the role of cPLA2α in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrophenone Treatment in A23187-Stimulated THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pyrrophenone (B157460), a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), to study inflammatory signaling pathways in A23187-stimulated THP-1 human monocytic cells.
Introduction
The calcium ionophore A23187 is a widely used tool to induce a calcium-dependent inflammatory response in various cell types, including the human monocytic cell line THP-1.[1][2] Stimulation with A23187 leads to an increase in intracellular calcium, which in turn activates a cascade of signaling events, including the activation of cPLA2α.[3][4] Activated cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
This compound is a highly potent and specific inhibitor of cPLA2α, with an IC50 value of 4.2 nM.[5][6] It acts by reversibly binding to the enzyme, thereby preventing the release of arachidonic acid.[7][8][9] This targeted inhibition makes this compound an invaluable tool for dissecting the role of the cPLA2α-mediated pathway in inflammatory processes. In A23187-stimulated THP-1 cells, this compound has been demonstrated to effectively inhibit the production of arachidonic acid and its downstream metabolites, prostaglandin (B15479496) E2 (PGE2) and leukotriene C4 (LTC4).[6][9]
These protocols detail the experimental workflow for treating THP-1 cells with this compound prior to stimulation with A23187, and for analyzing the subsequent effects on the production of inflammatory mediators.
Data Presentation
The following tables summarize the inhibitory effects of this compound on A23187-stimulated THP-1 cells.
Table 1: Inhibitory Concentration (IC50) of this compound in A23187-Stimulated THP-1 Cells
| Analyte | IC50 (nM) | Reference |
| Arachidonic Acid Release | 24 | [6][9] |
| Prostaglandin E2 (PGE2) Production | 25 | [6] |
| Leukotriene C4 (LTC4) Production | 14 | [6] |
Note: It is crucial to be aware of potential off-target effects of this compound at higher concentrations. At concentrations exceeding approximately 0.5 µM, this compound may inhibit calcium release from the endoplasmic reticulum.[3][4]
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow for adherence and differentiation.[10][11]
-
After differentiation, aspirate the PMA-containing medium and wash the adherent cells gently with fresh, warm RPMI-1640 medium.
-
Add fresh, PMA-free medium and rest the cells for 24 hours before proceeding with the experiment.
This compound Treatment and A23187 Stimulation
Materials:
-
Differentiated THP-1 cells in 6-well plates
-
This compound
-
A23187 (Calcium Ionophore)
-
DMSO (vehicle for this compound and A23187)
-
Serum-free RPMI-1640 medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound in serum-free RPMI-1640 medium at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Aspirate the medium from the differentiated THP-1 cells and replace it with the this compound working solutions or the vehicle control.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Prepare a stock solution of A23187 in DMSO.
-
Prepare a working solution of A23187 in serum-free RPMI-1640 medium. A final concentration of 1-5 µM is typically effective for stimulating THP-1 cells.
-
Add the A23187 working solution to each well (except for the unstimulated control wells) to achieve the desired final concentration.
-
Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (e.g., PGE2, LTC4).
-
The cells can be harvested for analysis of intracellular events, such as arachidonic acid release.
Analysis of Inflammatory Mediators
a) Arachidonic Acid Release Assay:
-
This can be performed by pre-labeling the cells with [3H]-arachidonic acid and measuring the radioactivity released into the supernatant after stimulation.
b) ELISA for Prostaglandin E2 and Leukotriene C4:
-
Commercially available ELISA kits can be used to quantify the concentrations of PGE2 and LTC4 in the collected cell culture supernatants, following the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for this compound treatment in A23187-stimulated THP-1 cells.
Caption: Signaling pathway of A23187-induced inflammation and the inhibitory action of this compound.
References
- 1. Calcium ionophore A23187 induces interleukin-8 gene expression and protein secretion in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogenic Properties of a Calcium Ionophore, A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, cPLA2a Inhibitor II, CAS 341973-06-6 Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
Measuring prostaglandin synthesis inhibition by Pyrrophenone via ELISA.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, and fever.[1] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2][3] The release of arachidonic acid from membrane phospholipids (B1166683) is the rate-limiting step in prostaglandin (B15479496) synthesis and is catalyzed by phospholipase A2 (PLA2) enzymes.[4] Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the liberation of arachidonic acid.[5][6] By inhibiting cPLA2α, this compound effectively blocks the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2).[7] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on PGE2 synthesis in a cell-based assay using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of Prostaglandin E2 Synthesis
The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by cPLA2α. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[8] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[1] this compound exerts its inhibitory effect at the initial step of this cascade by blocking the activity of cPLA2α.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on PGE2 synthesis is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different experimental systems.
| Cell Type/System | Stimulus | Measured Eicosanoid | This compound IC50 | Reference |
| Human Neutrophils | A23187 | PGE2 | 3-4 nM | [1] |
| Human Whole Blood | A23187 | PGE2 | 0.20 ± 0.047 µM | [5] |
| THP-1 Cells | A23187 | PGE2 | 25 ± 19 nM | [5] |
Experimental Protocols
This protocol describes the use of the human monocytic cell line, THP-1, to assess the inhibitory activity of this compound on PGE2 production. Prostaglandin synthesis is induced by the calcium ionophore A23187, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.
Materials and Reagents
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of PGE2 synthesis.
Cell Culture and Treatment
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours. After incubation, the cells will be adherent.
-
Carefully aspirate the medium and wash the cells twice with sterile PBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free RPMI-1640 to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Add the diluted this compound solutions to the differentiated THP-1 cells and pre-incubate for 30 minutes at 37°C.
-
-
Stimulation of PGE2 Synthesis:
-
Prepare a stock solution of A23187 in DMSO.
-
Dilute the A23187 stock solution in serum-free RPMI-1640 to a final concentration of 5 µM.
-
Add the A23187 solution to the wells containing the this compound-treated cells.
-
Incubate the plate for 30 minutes at 37°C.
-
PGE2 Quantification by Competitive ELISA
The following is a general protocol for a competitive PGE2 ELISA. Refer to the specific manufacturer's instructions for the ELISA kit being used.
-
Sample Collection:
-
After the 30-minute stimulation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.[9]
-
The clarified supernatants can be used directly in the ELISA or stored at -80°C for later analysis.
-
-
ELISA Procedure:
-
Prepare the PGE2 standards and reagents as per the ELISA kit manual. Typically, a serial dilution of the PGE2 standard is performed to generate a standard curve.
-
Add the standards, controls, and collected supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-HRP conjugate to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis
-
Standard Curve Generation:
-
Plot the absorbance values (Y-axis) against the corresponding concentrations of the PGE2 standards (X-axis) to generate a standard curve. A four-parameter logistic curve fit is often used.
-
-
PGE2 Concentration Calculation:
-
Determine the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.
-
-
Percentage of Inhibition Calculation:
-
Calculate the percentage of PGE2 synthesis inhibition for each this compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percentage of inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of PGE2 synthesis. This can be determined by non-linear regression analysis.
-
Logical Relationship of the Study Design
Caption: Logical flow of the experimental design to measure this compound's inhibitory effect.
Conclusion
This application note provides a comprehensive protocol for measuring the inhibition of prostaglandin synthesis by this compound using a cell-based assay and a competitive ELISA. The detailed methodology and data analysis steps will enable researchers to accurately determine the potency of this compound and other potential cPLA2α inhibitors. This assay is a valuable tool for drug discovery and for studying the role of prostaglandins in health and disease.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. file.elabscience.com [file.elabscience.com]
Detecting the Impact of Pyrrophenone: An LC/MS/MS-Based Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for detecting the effects of pyrrophenone (B157460), a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). This compound's inhibitory action on cPLA2α makes it a valuable tool for investigating the roles of eicosanoids and platelet-activating factor (PAF) in various physiological and pathological processes.
Introduction to this compound and its Mechanism of Action
This compound is a novel and potent inhibitor of cPLA2α, a key enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids (B1166683).[1] This release of AA is the rate-limiting step in the biosynthesis of eicosanoids, which include prostaglandins (B1171923) and leukotrienes, as well as platelet-activating factor (PAF). By inhibiting cPLA2α, this compound effectively blocks the production of these pro-inflammatory lipid mediators.[2][3] The inhibitory effect of this compound is reversible and highly potent, with IC50 values in the nanomolar range, making it significantly more potent than other inhibitors like MAFP and AACOCF3.[1][2][3]
Application Note: Quantifying this compound's Effects by Monitoring Downstream Lipid Mediators
The primary effect of this compound is the suppression of eicosanoid and PAF biosynthesis. Therefore, a robust method to assess the efficacy of this compound is the quantitative analysis of these downstream metabolites in biological samples using LC/MS/MS. This approach offers high sensitivity and specificity, allowing for the precise measurement of changes in lipid mediator profiles following treatment with this compound.
Experimental Workflow Overview
The general workflow for assessing this compound's effects involves cell culture or animal models, treatment with this compound, extraction of lipids from the biological matrix, and subsequent analysis by a validated LC/MS/MS method.
Caption: Experimental workflow for assessing this compound effects.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the production of various lipid mediators as determined by LC/MS/MS.
| Lipid Mediator | Cell Type | Stimulant | IC50 (nM) | Reference |
| Leukotrienes (LTs) | Human Neutrophils | fMLP | ~1-20 | [2][3] |
| Leukotrienes (LTs) | Human Neutrophils | PAF | ~1-20 | [2][3] |
| Leukotrienes (LTs) | Human Neutrophils | Thapsigargin | ~1-20 | [2][3] |
| Prostaglandin E2 (PGE2) | Human Neutrophils | A23187 | ~1-20 | [2][3] |
| Platelet-Activating Factor (PAF) | Human Neutrophils | Thapsigargin | ~1-20 | [2][3] |
| Arachidonic Acid Release | THP-1 Cells | A23187 | 24 | [1] |
| Prostaglandin E2 (PGE2) | Human Renal Mesangial Cells | Interleukin-1 | 8.1 | [1] |
Signaling Pathway Affected by this compound
This compound directly inhibits cPLA2α, which is a critical enzyme in the inflammatory signaling cascade. The activation of cPLA2α is typically triggered by an increase in intracellular calcium levels. Once activated, cPLA2α translocates to the membrane and hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. This compound's inhibition of cPLA2α blocks this entire downstream cascade.
Caption: this compound's inhibition of the cPLA2α signaling pathway.
Experimental Protocols
Protocol 1: Sample Preparation for Lipid Mediator Analysis from Cell Culture
This protocol outlines the steps for extracting lipid mediators from cultured cells for subsequent LC/MS/MS analysis.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC/MS grade), ice-cold, containing internal standards (e.g., d8-AA, d4-PGE2, d4-LTB4)
-
Acetonitrile (LC/MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Stimulate the cells with an appropriate agonist (e.g., A23187, fMLP) to induce lipid mediator production.
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing internal standards to each well/dish.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a polypropylene (B1209903) tube.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with formic acid to a pH of approximately 3.5.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipid mediators with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC/MS/MS analysis.
Protocol 2: General LC/MS/MS Method for Eicosanoid Analysis
This protocol provides a general framework for the LC/MS/MS analysis of eicosanoids. Specific parameters will need to be optimized for the instrument and analytes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
MRM Transitions (Examples):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | 20 |
| Leukotriene B4 (LTB4) | 335.2 | 195.1 | 15 |
| Arachidonic Acid (AA) | 303.2 | 259.2 | 10 |
| d4-PGE2 (Internal Standard) | 355.2 | 275.2 | 20 |
| d4-LTB4 (Internal Standard) | 339.2 | 197.1 | 15 |
| d8-AA (Internal Standard) | 311.2 | 267.2 | 10 |
Note: These are example parameters and should be optimized for your specific instrumentation and experimental needs.
Conclusion
The use of LC/MS/MS provides a highly sensitive and specific method for detecting the effects of this compound by quantifying the downstream products of the cPLA2α signaling pathway. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this powerful analytical technique in their studies of inflammation, cell signaling, and drug development. The high potency and specificity of this compound make it an invaluable pharmacological tool for elucidating the complex roles of eicosanoids and PAF in health and disease.[2][3]
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Pyrrophenone in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrrophenone, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in an animal model of inflammation. The protocols and data presented are based on a key study investigating the therapeutic potential of a closely related pyrrolidine (B122466) derivative, Pyrroxyphene, in a murine model of collagen-induced arthritis. The underlying mechanism of action is the inhibition of cPLA2α, a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
Mechanism of Action: Inhibition of the cPLA2α Pathway
This compound acts as a potent and specific inhibitor of cPLA2α. This enzyme is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA). Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (PGs) and leukotrienes (LTs), respectively. These lipid mediators are key players in the inflammatory response, promoting vasodilation, increasing vascular permeability, and recruiting immune cells to the site of inflammation. By inhibiting cPLA2α, this compound effectively blocks the production of these pro-inflammatory mediators at their source.
Pyrrophenone: A Versatile Tool for Interrogating 5-Lipoxygenase Translocation and Leukotriene Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), the enzyme responsible for releasing arachidonic acid (AA) from membrane phospholipids (B1166683).[1][2] This activity makes this compound an invaluable pharmacological tool for studying cellular processes dependent on AA availability, most notably the biosynthesis of leukotrienes (LTs) and prostaglandins. A critical and rate-limiting step in leukotriene synthesis is the translocation of 5-lipoxygenase (5-LOX) from the cytosol and/or nucleoplasm to the nuclear envelope upon cell stimulation.[3][4] At the nuclear membrane, 5-LOX interacts with the 5-lipoxygenase-activating protein (FLAP), which presents AA to the enzyme for conversion into LTA4.[4][5] By inhibiting cPLA2α, this compound effectively depletes the substrate (AA) required for this pathway, thereby indirectly inhibiting the translocation and activation of 5-LOX.[6] These application notes provide detailed protocols and data for utilizing this compound to study 5-LOX translocation and function.
Mechanism of Action
This compound's inhibitory effect on 5-LOX translocation is a consequence of substrate deprivation.[6] In resting cells, 5-LOX is localized in the cytoplasm and/or the nucleus.[7] Upon cellular stimulation (e.g., by calcium ionophores, fMLP, or thapsigargin), an increase in intracellular calcium activates cPLA2α, which then translocates to the nuclear envelope and hydrolyzes phospholipids to release AA.[7][8] The localized increase in AA concentration at the nuclear membrane is a key signal that triggers the translocation of 5-LOX to this site.[6] this compound, by potently inhibiting cPLA2α, prevents the release of AA.[9][10] In the absence of this crucial substrate, the stimulus-induced translocation of 5-LOX to the nuclear envelope is efficiently inhibited.[6] This mechanism has been demonstrated in human polymorphonuclear leukocytes (PMNs), where the inhibitory effects of this compound on 5-LOX translocation were reversed by the addition of exogenous AA.[6]
Quantitative Data: Inhibition of 5-LOX Pathway by this compound
The efficacy of this compound in inhibiting the 5-LOX pathway is typically quantified by measuring the inhibition of downstream products, such as leukotrienes (e.g., LTB4) and other 5-LOX-derived eicosanoids. The following table summarizes the reported IC50 values for this compound in various cellular systems.
| Cell Type | Stimulus | Measured Product(s) | This compound IC50 | Reference |
| Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, Thapsigargin | 5-LOX products | 1–10 nM | [11] |
| Human PMNs | A23187 | 5-LOX products | ~5 nM | [11] |
| Human Monocytic Cells (THP-1) | A23187 | Arachidonic Acid Release | 24 nM | [9] |
| Human Monocytic Cells (THP-1) | A23187 | LTC4 | 14 nM | [2] |
| Human Whole Blood | A23187 | LTB4 | 0.32 µM | [2] |
| Isolated Human cPLA2α | - | Enzyme Activity | 4.2 nM | [12] |
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy for 5-LOX Translocation
This protocol details the visualization of 5-LOX translocation and its inhibition by this compound using immunofluorescence microscopy.
Materials:
-
Cells expressing 5-LOX (e.g., human PMNs, THP-1 macrophages, or HEK293 cells transfected with 5-LOX)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., Calcium Ionophore A23187, fMLP, Thapsigargin)
-
Exogenous Arachidonic Acid (for reversal experiments)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-5-LOX antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) in cell culture medium for 10-30 minutes at 37°C.[6]
-
Stimulation: Stimulate the cells by adding the appropriate agonist (e.g., 100 nM A23187) for 5-15 minutes at 37°C.[11][13] For reversal experiments, add exogenous arachidonic acid (e.g., 2.5 µM) along with the stimulus to a this compound-treated well.[11]
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-5-LOX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Image Acquisition: Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, 5-LOX will show a diffuse cytoplasmic and/or nuclear staining. In stimulated cells, a distinct rim of fluorescence will appear at the nuclear envelope, indicating translocation. This translocation will be absent in this compound-treated cells but should be restored in the presence of exogenous arachidonic acid.
Protocol 2: Measurement of 5-LOX Product Formation by RP-HPLC
This protocol describes the quantification of 5-LOX products (e.g., LTB4 and 5-HETE) to assess the inhibitory effect of this compound.
Materials:
-
Cell suspension (e.g., human PMNs at 5 x 10^6 cells/mL)
-
This compound
-
Stimulant (e.g., 100 nM A23187 or 100 nM thapsigargin)
-
Stop Solution: Methanol/Acetonitrile (1:1, v/v), chilled to 4°C
-
Internal Standards (e.g., Prostaglandin B2 - PGB2)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Cell Preparation: Prepare a suspension of human PMNs in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.[11]
-
Stimulation: Initiate the reaction by adding the stimulant (e.g., 100 nM A23187) and incubate for 5 minutes at 37°C.[11]
-
Reaction Termination: Stop the reaction by adding 0.5 volumes of cold stop solution containing the internal standard (e.g., 12.5 ng PGB2).[11]
-
Sample Preparation: Centrifuge the samples to pellet the denatured protein. Collect the supernatant for analysis.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. The 5-LOX products can be separated on a C18 column and detected by their characteristic UV absorbance (e.g., 270-280 nm for LTB4).
-
Quantification: Quantify the amount of each 5-LOX product by comparing the peak area to that of the internal standard and a standard curve of authentic compounds.
-
IC50 Determination: Plot the percentage of inhibition of 5-LOX product formation against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of 5-LOX Translocation and Inhibition by this compound
Caption: Signaling pathway of 5-LOX translocation and its inhibition by this compound.
Experimental Workflow for Studying 5-LOX Translocation
Caption: Experimental workflow for immunofluorescence analysis of 5-LOX translocation.
Conclusion
This compound is a highly effective and specific tool for investigating the role of cPLA2α and arachidonic acid availability in the translocation and activation of 5-lipoxygenase. Its potent inhibitory action allows for the precise dissection of this critical step in the leukotriene biosynthesis pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of inflammation, leukotriene biology, and drug discovery.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. abcam.com [abcam.com]
- 3. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 11. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Pyrrophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring consistent, reliable results in experiments involving Pyrrophenone (B157460).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] cPLA2α is a critical enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. This arachidonic acid is then converted into pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[3][4] this compound's inhibitory action is reversible and significantly more potent than other commonly used cPLA2α inhibitors such as arachidonyl trifluoromethyl ketone (AACOCF3).[1][2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound at -20°C.[3] Once dissolved, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The effective concentration of this compound is highly dependent on the cell type and specific experimental conditions. However, based on published data, IC50 values for the inhibition of prostaglandin (B15479496) and leukotriene biosynthesis in various cell lines are in the low nanomolar range, typically between 1-25 nM.[2][3][4][5] Therefore, a good starting point for dose-response experiments would be a concentration range spanning from 1 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed
Possible Cause 1: Suboptimal Compound Handling and Storage
-
Recommendation: Ensure this compound is stored at -20°C. When preparing a stock solution in DMSO, ensure it is fully dissolved. For daily experiments, thaw a fresh aliquot of the stock solution and dilute it in your assay medium immediately before use. Avoid storing diluted solutions for extended periods.
Possible Cause 2: Cell-Specific Variability
-
Recommendation: The expression and activity of cPLA2α can vary significantly between different cell types and even between different passages of the same cell line.
-
Cell Line Authentication: Ensure your cell line is authenticated and free from mycoplasma contamination.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Cell Density: Cell seeding density can influence the outcome of cell-based assays.[6] Standardize your cell seeding protocol to ensure reproducibility.
-
Possible Cause 3: Reversible Inhibition
-
Recommendation: this compound is a reversible inhibitor.[2][3][5] If your experimental protocol involves washing steps after inhibitor treatment, the inhibitory effect may be lost. If washout is necessary, consider that the inhibitory effect on leukotriene biosynthesis can be recovered after washing with autologous plasma, which helps to remove the lipophilic drug from the cells.[3][4]
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Possible Cause 1: Inhibition of ER Calcium Release
-
Recommendation: At concentrations higher than those required for cPLA2α inhibition (typically >1 µM), this compound has been shown to have a significant off-target effect by inhibiting the release of calcium from the endoplasmic reticulum (ER).[1] This can interfere with various cellular signaling pathways that are dependent on calcium mobilization.
-
Dose-Response: Perform careful dose-response studies to identify a concentration that effectively inhibits cPLA2α without significantly impacting calcium signaling.
-
Control Experiments: In experiments where calcium signaling is relevant, consider using a structurally distinct cPLA2α inhibitor as a control to confirm that the observed effects are due to cPLA2α inhibition and not the off-target effect on calcium.
-
Possible Cause 2: Solvent Toxicity
-
Recommendation: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
Issue 3: Variability in IC50 Values
Possible Cause 1: Differences in Experimental Conditions
-
Recommendation: IC50 values are highly sensitive to experimental parameters. To ensure consistency:
-
Standardize Protocols: Use a standardized protocol for all experiments, including cell seeding density, incubation times, and stimulation conditions.
-
Reagent Consistency: Use the same batches of critical reagents, such as cell culture media, serum, and stimulating agents, for a set of comparative experiments.
-
Possible Cause 2: Assay Interference
-
Recommendation: this compound, like other small molecules, has the potential to interfere with certain assay readouts (e.g., fluorescence or absorbance-based assays).
-
Assay Controls: Include appropriate controls to test for potential assay interference. This can include running the assay in a cell-free system with this compound alone to see if it affects the readout directly.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cell-Based Assays
| Cell Type | Stimulation | Measured Effect | IC50 (nM) | Reference |
| Human Monocytic Cells (THP-1) | Calcium Ionophore (A23187) | Arachidonic Acid Release | 24 | [2][5] |
| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 Synthesis | 8.1 | [2][5] |
| Human Neutrophils (PMN) | fMLP, PAF, Thapsigargin | Leukotriene Biosynthesis | 1-10 | [3][4] |
| Human Neutrophils (PMN) | A23187 | Prostaglandin E2 Biosynthesis | ~20 | [3][4] |
| Human Neutrophils (PMN) | Thapsigargin | Platelet-Activating Factor (PAF) Biosynthesis | ~10 | [3][4] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Inhibition of cPLA2α Activity
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Pre-incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add the stimulating agent (e.g., calcium ionophore A23187, ATP, fMLP) to the wells to induce cPLA2α activation and arachidonic acid release.
-
Incubation: Incubate the plate for a predetermined time, depending on the downstream assay.
-
Assay: Collect the supernatant or cell lysate and measure the levels of arachidonic acid, prostaglandins, leukotrienes, or other relevant downstream metabolites using appropriate methods such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Signaling pathway of cPLA2α-mediated eicosanoid production and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the inhibitory effect of this compound on cPLA2α activity.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
References
- 1. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
Pyrrophenone solubility and stability in DMSO and cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of pyrrophenone (B157460) in DMSO and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound has a solubility of at least 15 mg/mL in DMSO.[1] For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue, often referred to as "solvent shock." This occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock. Here are several strategies to prevent precipitation:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Increase the final volume: A higher final volume for your working solution will result in a lower final DMSO concentration, which can improve the solubility of the compound.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media.
-
Vortex while diluting: Add the DMSO stock solution dropwise to the vortexing cell culture medium to ensure rapid and uniform mixing.
-
Check the final concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Consider performing a solubility test to determine the maximum soluble concentration under your experimental conditions.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to minimize solvent-induced cytotoxicity and off-target effects.[2] However, the tolerance to DMSO can be cell-line dependent. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental samples) in all experiments to account for any effects of the solvent itself.[3]
Q4: How stable is this compound in cell culture media at 37°C?
A4: While specific public data on the stability of this compound in cell culture media is limited, small molecules can exhibit varying degrees of stability in the complex environment of culture media, which contains salts, amino acids, vitamins, and potentially serum proteins that can interact with the compound.[4][5] Factors such as pH, temperature, and light exposure can also influence stability.[6] It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the Experimental Protocols section.
Q5: What are the potential degradation pathways for this compound in cell culture?
A5: While specific degradation products of this compound in cell culture media have not been extensively documented in the public domain, potential degradation pathways can be inferred based on its chemical structure, which includes a pyrrolidine (B122466) ring and a ketone group.
-
Hydrolysis: The amide and ester-like functionalities within the this compound structure could be susceptible to hydrolysis, especially at non-physiological pH or in the presence of esterases that may be present in serum.
-
Oxidation: The pyrrolidine ring and other parts of the molecule could be targets for oxidative degradation.[7]
-
Metabolism by Cells: If experiments are conducted in the presence of cells, cellular enzymes could metabolize this compound. Studies on other cPLA2α inhibitors have shown that the ketone group can be reduced to an alcohol by carbonyl reductases.[7]
A forced degradation study can help to identify potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. If observed, refer to the recommendations in FAQ Q2 to improve solubility. |
| Compound Degradation | This compound may be unstable under your specific experimental conditions. Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of this compound in the media before adding it to the cells. Perform a stability study as outlined in the Experimental Protocols section to determine the rate of degradation. |
| Interaction with Serum Proteins | If using a high concentration of fetal bovine serum (FBS), this compound may bind to albumin and other proteins, reducing its free and active concentration. Consider reducing the serum concentration if your experimental design allows, or perform the experiment in serum-free media. |
| Cell Density Effects | High cell densities can lead to faster metabolism of the compound. Optimize the cell seeding density for your assay to ensure consistent results. |
Issue 2: Observing unexpected cellular effects or toxicity.
| Possible Cause | Recommended Solution |
| DMSO Toxicity | The final DMSO concentration may be too high for your specific cell line. Ensure the final DMSO concentration is below 0.5% and include a vehicle control in your experiments.[2][3] |
| Formation of a Toxic Degradant | A degradation product of this compound might be causing toxicity. If you suspect degradation, analyze the medium for the presence of new peaks using HPLC or LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with this compound for the duration of your experiment. |
| Off-Target Effects | At higher concentrations, this compound has been shown to have off-target effects, such as blocking calcium release from the endoplasmic reticulum.[8] Perform dose-response experiments to determine the optimal concentration range for specific cPLA2α inhibition. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 15 mg/mL | [1] |
| DMF | 12.5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [1] |
Table 2: Hypothetical Stability of this compound in Cell Culture Media (DMEM + 10% FBS at 37°C)
This table presents a template for organizing experimental stability data. The values provided are for illustrative purposes only and should be determined experimentally.
| Time (hours) | Percent Remaining (Hypothetical) |
| 0 | 100% |
| 2 | 95% |
| 4 | 90% |
| 8 | 80% |
| 24 | 60% |
| 48 | 40% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.[7]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Addition to Media: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Incubation: Using a multichannel pipette, add pre-warmed (37°C) cell culture medium to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant.
-
Equilibration: Seal the plate and incubate at 37°C for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
Protocol 2: HPLC-Based Stability Assay in Cell Culture Media
This protocol allows for the quantification of this compound over time in cell culture media to assess its stability.[2][4]
-
Preparation of Spiked Media: Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the spiked media into sterile tubes, one for each time point, and place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Sample Processing: To stop further degradation, immediately freeze the sample at -80°C or process it by precipitating proteins. To precipitate proteins, add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed.[6]
-
HPLC Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: cPLA2α signaling pathway and this compound's inhibitory action.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Mitigating Pyrrophenone's off-target inhibition of calcium release.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrrophenone (B157460). The information herein is intended to help mitigate its off-target inhibition of calcium release and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the eicosanoid biosynthesis pathway.[1][2] It effectively blocks the release of arachidonic acid, which is a precursor for prostaglandins (B1171923) and leukotrienes.[1][3]
Q2: What is the known off-target effect of this compound?
This compound has a documented off-target effect of inhibiting calcium release from the endoplasmic reticulum (ER).[4][5][6] This can impact downstream signaling pathways that are dependent on intracellular calcium mobilization.
Q3: At what concentrations does the off-target effect on calcium release become significant?
The off-target inhibition of ER calcium release typically occurs at concentrations higher than those required for cPLA2α inhibition. The IC50 for the off-target effect is approximately 0.5–1 µM, whereas the IC50 for cPLA2α inhibition is in the low nanomolar range (e.g., ~0.05 µM for arachidonic acid release).[4] To minimize off-target effects, it is recommended to use this compound at concentrations below 0.2 µM.[4]
Q4: How can I be sure that the observed effects in my experiment are due to cPLA2α inhibition and not the off-target calcium effect?
To differentiate between on-target and off-target effects, consider the following control experiments:
-
Dose-Response Curve: Perform a detailed dose-response analysis. Effects observed at low nanomolar concentrations are more likely attributable to cPLA2α inhibition, while effects requiring micromolar concentrations may indicate off-target activity.[4]
-
cPLA2α-Deficient Cells: Utilize cell lines that lack cPLA2α. Any effects of this compound observed in these cells can be attributed to off-target mechanisms.[4][5]
-
Arachidonic Acid Rescue: To confirm that the observed phenotype is due to the inhibition of arachidonic acid release, a rescue experiment can be performed by adding exogenous arachidonic acid.[3]
Q5: Is the inhibition by this compound reversible?
Yes, the inhibition of cPLA2α by this compound is reversible.[1][3] However, due to its lipophilic nature, washing it out of cells with simple buffer solutions may not be sufficient to restore enzyme activity. Washing with a solution containing plasma proteins, such as albumin, can facilitate the removal of the inhibitor.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in intracellular calcium levels. | This compound is inhibiting ER calcium release (off-target effect). | Lower the concentration of this compound to the low nanomolar range (<0.2 µM) to selectively inhibit cPLA2α.[4] Confirm by running experiments in cPLA2α-deficient cells.[4] |
| Lack of inhibitory effect at expected concentrations. | The compound may have bound to proteins in the cell culture medium. | When working with whole blood or plasma-containing medium, be aware that the high protein content can bind to the lipophilic this compound, reducing its effective concentration.[3] An increased concentration may be necessary, but this also increases the risk of off-target effects. |
| Difficulty reversing the inhibitory effect after washout. | Incomplete removal of the lipophilic this compound from the cells. | Wash cells with a buffer containing plasma or albumin to effectively sequester and remove the inhibitor.[3] |
| Observed effects are inconsistent with cPLA2α inhibition. | The observed phenotype may be a result of the off-target inhibition of ER calcium release. | Perform a rescue experiment with exogenous arachidonic acid. If the phenotype is not rescued, it is likely an off-target effect.[3] Additionally, test the effect of this compound on calcium signaling directly using calcium indicators. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target/Process | Cell/System | Stimulus | IC50 Value |
| cPLA2α (enzyme activity) | - | - | 4.2 nM[2] |
| Arachidonic Acid Release | THP-1 cells | A23187 | 24 nM[2] |
| Prostaglandin E2 (PGE2) Synthesis | Human renal mesangial cells | Interleukin-1 | 8.1 nM[1] |
| Leukotriene (LT) Biosynthesis | Human PMN | fMLP, PAF, Thapsigargin | 1-10 nM[3] |
| Off-target ER Calcium Release Inhibition | Lung Fibroblasts | ATP, Serum, A23187 | ~0.5 - 1 µM[4] |
Table 2: Comparison of this compound with other cPLA2α Inhibitors
| Inhibitor | Potency vs. This compound | Specificity |
| AACOCF3 | This compound is 100-fold more potent.[3] | This compound is more specific.[3] |
| MAFP | This compound is 100-fold more potent.[3] | This compound is more specific.[3] |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Levels
This protocol describes how to measure changes in intracellular calcium concentration to assess the off-target effects of this compound.
Materials:
-
Cells of interest (e.g., fibroblasts)
-
Calcium indicator dye (e.g., Fura-2 AM)[7]
-
This compound
-
Agonist to induce calcium release (e.g., ATP, Serum, or A23187)[4]
-
Thapsigargin (as a control)[4]
-
Fluorescence microscope with ratiometric imaging capabilities[7][8]
-
Appropriate cell culture medium and buffers
Procedure:
-
Cell Plating: Plate cells on coverslips suitable for microscopy 24-48 hours before the experiment.[7]
-
Dye Loading:
-
Inhibitor Incubation: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 30 minutes at 37°C.[4]
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Add the agonist (e.g., ATP) to stimulate calcium release and record the fluorescence changes over time.[4][8]
-
In a separate experiment, use Thapsigargin as a positive control for ER calcium release, which should not be blocked by this compound.[4][5]
-
-
Data Analysis: Analyze the ratiometric data to determine the fold-change in intracellular calcium concentration.[4]
Protocol 2: Arachidonic Acid Release Assay
This protocol is to determine the on-target effect of this compound on cPLA2α activity.
Materials:
-
Cells of interest (e.g., THP-1 cells)[1]
-
[³H]Arachidonic acid
-
This compound
-
Calcium ionophore (e.g., A23187)[1]
-
Scintillation counter
-
Appropriate cell culture medium and buffers
Procedure:
-
Cell Labeling: Incubate cells with [³H]arachidonic acid overnight to allow for its incorporation into membrane phospholipids.
-
Washing: Wash the cells thoroughly to remove any unincorporated [³H]arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with a calcium ionophore like A23187 to activate cPLA2α and induce the release of [³H]arachidonic acid.[1]
-
Sample Collection: After a defined incubation period, collect the cell supernatant.
-
Quantification: Measure the amount of released [³H]arachidonic acid in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway showing this compound's on-target and off-target effects.
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainvta.tech [brainvta.tech]
- 8. researchgate.net [researchgate.net]
Pyrrophenone Dose-Response Curve Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for Pyrrophenone (B157460). It includes troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its primary mechanism of action is the reversible inhibition of the cPLA2α enzyme.[1][2][3] This inhibition prevents the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[1][2]
Q2: What is a typical concentration range for a this compound dose-response experiment?
The effective concentration of this compound can vary depending on the cell type and the stimulus used. Based on published data, a good starting point for a dose-response curve would be a range from low nanomolar to low micromolar concentrations. For example, reported IC50 values (the concentration at which 50% of the maximum inhibition is observed) are:
-
0.0081 µM in interleukin-1-induced human renal mesangial cells.[1][2]
-
0.024 µM in A23187-stimulated human monocytic cells (THP-1).[1][2]
-
1-20 nM in human neutrophils for the inhibition of leukotriene, PGE2, and PAF biosynthesis.[3][4]
It is recommended to perform a wide dose-range finding study initially to determine the optimal concentration range for your specific experimental system.
Q3: How can I confirm that the observed effects in my experiment are specifically due to cPLA2α inhibition by this compound?
To confirm the specificity of this compound's action on cPLA2α, you can perform a rescue experiment by adding exogenous arachidonic acid. If the inhibitory effects of this compound are reversed by the addition of arachidonic acid, it strongly suggests that the effects are due to the inhibition of cPLA2α and subsequent substrate deprivation.[3]
Q4: Are there any known off-target effects of this compound?
Yes, at higher concentrations (IC50 of approximately 0.5–1 µM), this compound has been shown to have off-target effects, including the inhibition of calcium release from the endoplasmic reticulum (ER).[5] This can, in turn, affect downstream signaling pathways that are dependent on calcium mobilization.[5] Therefore, it is crucial to perform careful dose-response studies and use the lowest effective concentration to minimize the risk of off-target effects.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed. | 1. Inappropriate concentration range: The concentrations tested may be too low. 2. Inactive compound: The this compound stock solution may have degraded. 3. Low cPLA2α activity in the cells: The chosen cell type may not express sufficient levels of cPLA2α, or the stimulus may not be effective. | 1. Expand the concentration range: Test a wider range of this compound concentrations, up to the low micromolar range, while being mindful of potential off-target effects. 2. Prepare fresh stock solutions: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it appropriately. 3. Optimize stimulation conditions: Ensure that the stimulus used (e.g., A23187, thapsigargin, fMLP) is potent enough to induce a robust cPLA2α-dependent response in your cell line. You may need to try different stimuli or optimize the concentration and incubation time. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of cells, this compound, or stimulus. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure proper cell suspension: Thoroughly resuspend cells before seeding to ensure a homogenous mixture. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity. |
| Observed effect is not reversed by exogenous arachidonic acid. | 1. Off-target effect: The observed effect may not be mediated by cPLA2α inhibition, especially at higher this compound concentrations. 2. Arachidonic acid degradation: The exogenous arachidonic acid may have oxidized or degraded. | 1. Lower this compound concentration: Repeat the experiment with a lower concentration of this compound that is still within the effective range for cPLA2α inhibition. 2. Use fresh arachidonic acid: Prepare fresh solutions of arachidonic acid for each experiment and handle it carefully to prevent oxidation. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell-based assays. This data can serve as a reference for designing your dose-response experiments.
| Cell Type | Stimulus | Measured Response | IC50 Value | Reference |
| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 Synthesis | 0.0081 µM | [1][2] |
| Human Monocytic Cells (THP-1) | A23187 (Calcium Ionophore) | Arachidonic Acid Release | 0.024 µM | [1][2] |
| Human Neutrophils (PMN) | Various (fMLP, PAF, A23187, Thapsigargin) | Leukotriene, PGE2, and PAF Biosynthesis | 1 - 20 nM | [3][4] |
| IMLF+/+ (Lung Fibroblasts) | Serum | Arachidonic Acid Release | ~0.05 µM | [5] |
| IMLF (cPLA2α+/+ and cPLA2α-/-) | ATP, Serum, A23187 | ER Calcium Release (Off-target) | ~0.5 - 1 µM | [5] |
Experimental Protocols & Visualizations
Detailed Methodology: Cellular Arachidonic Acid Release Assay
This protocol outlines a general procedure for measuring the dose-dependent inhibition of arachidonic acid release by this compound in a cellular context.
-
Cell Culture: Culture the chosen cell line (e.g., THP-1) to the desired confluency in appropriate growth medium.
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 24-well plate) at a predetermined density and allow them to adhere overnight.
-
Labeling with [3H]Arachidonic Acid: Wash the cells with serum-free medium and then incubate them with medium containing [3H]arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.
-
This compound Treatment: Wash the cells to remove unincorporated [3H]arachidonic acid. Pre-incubate the cells with various concentrations of this compound (prepared by serial dilution) for a specified period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the stimulus (e.g., A23187) to the wells to induce arachidonic acid release and incubate for the optimal time.
-
Sample Collection: Collect the supernatant from each well.
-
Scintillation Counting: Measure the amount of released [3H]arachidonic acid in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control. Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway of this compound Action
This compound acts by inhibiting cPLA2α, which is a key enzyme in the inflammatory signaling cascade. The following diagram illustrates this pathway.
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cell toxicity issues with high concentrations of Pyrrophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of Pyrrophenone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments using this compound, with a focus on distinguishing between on-target cPLA2α inhibition and off-target cytotoxic effects.
Q1: I'm observing significant cell death in my experiments with this compound. Is this expected?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) at low nanomolar concentrations. However, at higher concentrations (typically ≥0.5 µM), it can induce off-target cytotoxicity.[1] It is crucial to determine if the observed cell death is a desired outcome of cPLA2α inhibition in your specific cell model or an unintended off-target effect.
Q2: What is the mechanism of this compound-induced cell toxicity at high concentrations?
A2: The primary off-target effect of high concentrations of this compound is the inhibition of calcium release from the endoplasmic reticulum (ER).[1] This disruption of calcium homeostasis leads to an influx of calcium into the mitochondria, causing mitochondrial dysfunction, opening of the mitochondrial permeability transition pore (MPTP), and subsequent activation of apoptotic signaling pathways.[2][3][4]
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A3: A careful dose-response study is essential. You should aim to use the lowest concentration of this compound that effectively inhibits cPLA2α activity while minimizing cytotoxicity. A significant drop in cell viability at concentrations above 0.5 µM is likely due to off-target effects.[1] Consider including a rescue experiment by adding exogenous arachidonic acid. If the cellular phenotype is rescued, it suggests the effect is on-target (i.e., due to cPLA2α inhibition).[5]
Q4: My cell viability has unexpectedly decreased. What are the potential causes and how can I troubleshoot this?
A4: Unexpected decreases in cell viability can be due to several factors:
-
High Concentration of this compound: As discussed, concentrations exceeding 0.5 µM can induce off-target toxicity.[1] Review your working concentration and perform a dose-response curve to identify the optimal concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It is recommended to perform a preliminary cytotoxicity assessment for your specific cell line.
-
Experimental Error: Inconsistent cell seeding, edge effects in multi-well plates, or contamination can all contribute to variability in cell viability.
Q5: What are the recommended concentration ranges for using this compound?
A5:
-
For selective cPLA2α inhibition: Use concentrations in the low nanomolar range (1-100 nM). The IC50 for cPLA2α inhibition is approximately 4.2 nM for the isolated enzyme and in the range of 1-20 nM for inhibiting eicosanoid production in cells.[5][6]
-
To avoid off-target cytotoxicity: It is strongly recommended to keep the concentration below 0.5 µM.[1]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound and other cPLA2α inhibitors.
Table 1: this compound Inhibitory Concentrations
| Target/Effect | IC50 / Effective Concentration | Cell Line / System | Reference |
| cPLA2α (isolated enzyme) | 4.2 nM | N/A | [6] |
| Eicosanoid Biosynthesis | 1-20 nM | Human Neutrophils | [5] |
| Off-target ER Ca2+ Release Inhibition | ~0.5 - 1 µM | Lung Fibroblasts | [1] |
Table 2: Cytotoxicity of other cPLA2α Inhibitors in Various Cancer Cell Lines (72h treatment)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AVX420 | JJN3 | Multiple Myeloma | ~5 | [7] |
| AVX002 | JJN3 | Multiple Myeloma | ~7 | [7] |
| AVX420 | Hematological Cancers (average) | Blood Cancers | 8.5 | [7] |
| AVX235 | Hematological Cancers (average) | Blood Cancers | 11.9 | [7] |
| AVX002 | Hematological Cancers (average) | Blood Cancers | 7.0 | [7] |
| AVX420 | Solid Cancers (average) | Various | 19.5 | [7] |
| AVX235 | Solid Cancers (average) | Various | 16.3 | [7] |
| AVX002 | Solid Cancers (average) | Various | 10.5 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
Materials:
-
Cells of interest
-
This compound
-
6-well plates or other suitable culture vessels
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Cell Harvesting: After treatment, harvest the cells (e.g., by trypsinization for adherent cells).
-
JC-1 Staining: Resuspend the cells in medium containing JC-1 dye (typically 5-10 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the cells and wash them with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or fluorescence microscopy.
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).
-
-
Data Analysis: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Permeability Transition Pore Complex: A Target for Apoptosis Regulation by Caspases and Bcl-2–related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Permeability Transition Causes Mitochondrial Reactive Oxygen Species- and Caspase 3-Dependent Atrophy of Single Adult Mouse Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells [mdpi.com]
Impact of serum proteins in media on Pyrrophenone activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrophenone. The information addresses common issues encountered during experiments, with a focus on the impact of serum proteins in cell culture media on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the cytosolic phospholipase A2α (cPLA2α) enzyme.[1] Its primary mechanism of action is the reversible inhibition of cPLA2α, which is a rate-limiting enzyme in the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[2][3] By blocking the activity of cPLA2α, this compound prevents the release of arachidonic acid from membrane phospholipids, thereby suppressing the synthesis of these inflammatory mediators.[2]
Q2: My IC50 value for this compound in a cell-based assay is significantly higher than the reported value for the isolated enzyme. Why is there a discrepancy?
A2: A significant increase in the IC50 value of this compound in cell-based assays compared to biochemical assays with the isolated enzyme is often due to the presence of serum proteins in the cell culture medium. This compound is a lipophilic (fat-soluble) compound, which can readily bind to proteins in the serum, particularly albumin.[4][5] This binding sequesters the inhibitor, reducing the concentration of free this compound available to interact with its target, cPLA2α, within the cells. This phenomenon is known as an "IC50 shift".[6][7][8]
Q3: How do serum proteins, like albumin, affect the apparent potency of this compound?
A3: Serum proteins, especially albumin, act as carriers for many lipophilic molecules in the bloodstream and in cell culture media.[9][10] When this compound is introduced into a medium containing serum, a portion of it binds to these proteins. According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its biological activity.[6] Therefore, the presence of serum proteins effectively lowers the concentration of active this compound, leading to a decrease in its apparent potency and a higher IC50 value.[6][7]
Q4: How can I experimentally determine the impact of serum proteins on my this compound experiments?
A4: To quantify the effect of serum proteins on this compound's activity, you can perform an IC50 shift assay. This involves determining the IC50 of this compound in the presence of varying concentrations of serum or a specific serum protein, such as bovine serum albumin (BSA) or human serum albumin (HSA). By comparing the IC50 values obtained in serum-free versus serum-containing media, you can quantify the extent of the inhibitory effect of serum proteins.
Troubleshooting Guide
Problem: Inconsistent or weaker than expected inhibition with this compound in cell culture.
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: As detailed in the FAQs, serum in your culture medium is likely binding to this compound, reducing its effective concentration. The concentration of serum (e.g., 10% FBS) can significantly impact the apparent activity of the inhibitor.
-
Solution:
-
Quantify the Effect: Perform an IC50 shift assay (see Experimental Protocols) to understand the magnitude of the impact of serum in your specific cell system.
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the serum concentration during the drug treatment period.
-
Use Serum-Free Medium: For short-term experiments, it may be possible to switch to a serum-free or low-serum medium during the this compound incubation.
-
Increase this compound Concentration: Based on the results of your IC50 shift assay, you may need to use a higher concentration of this compound in serum-containing media to achieve the desired level of inhibition.
-
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Explanation: While this compound is a specific cPLA2α inhibitor at lower concentrations, at higher concentrations (typically above 0.5 µM), it can have off-target effects, such as blocking calcium release from the endoplasmic reticulum. This can indirectly affect cPLA2α function, which is calcium-dependent.
-
Solution:
-
Careful Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration range for specific cPLA2α inhibition in your cell type.
-
Stay Within the Specific Range: Aim to use this compound at concentrations sufficient to inhibit cPLA2α catalytic activity (typically <0.2 µM) to minimize off-target effects.
-
-
-
Possible Cause 3: Reversibility of Inhibition.
-
Explanation: The inhibitory effect of this compound on cPLA2α is reversible.[3][4] If the compound is washed out of the cells, the enzyme's activity can be restored.
-
Solution:
-
Maintain Compound Presence: Ensure that this compound is present in the medium throughout the duration of the experiment if continuous inhibition is required.
-
Washing Procedure: If you need to wash the cells, be aware that this may reverse the inhibition. Washing with a buffer containing plasma or albumin can facilitate the removal of the lipophilic this compound from the cells.[4]
-
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different experimental systems, illustrating the impact of a protein-rich environment (human whole blood) versus systems with isolated cells or enzymes.
| Experimental System | Target Analyte | IC50 (nM) | Reference |
| Isolated human cPLA2α enzyme | Enzyme Activity | 4.2 | [1] |
| Human Monocytic Cells (THP-1) | Arachidonic Acid Release | 24 | |
| Human Monocytic Cells (THP-1) | Prostaglandin E2 (PGE2) Production | 25 | |
| Human Monocytic Cells (THP-1) | Leukotriene C4 (LTC4) Production | 14 | |
| Human Polymorphonuclear Neutrophils (PMNs) | 5-LO Product Biosynthesis | 1-10 | [4] |
| Human Polymorphonuclear Neutrophils (PMNs) | Platelet-Activating Factor (PAF) Biosynthesis | 1-2 | [4] |
| Human Whole Blood | Arachidonic Acid Release | 190 | |
| Human Whole Blood | Prostaglandin E2 (PGE2) Production | 200 | |
| Human Whole Blood | Thromboxane B2 (TXB2) Production | 160 | |
| Human Whole Blood | Leukotriene B4 (LTB4) Production | 320 |
Note: The significantly higher IC50 values in human whole blood are attributed to the binding of this compound to plasma proteins.[4]
Experimental Protocols
Detailed Protocol: IC50 Shift Assay to Determine the Impact of Serum Protein Binding on this compound Activity
This protocol is adapted from standard IC50 shift assay methodologies and is designed to quantify the effect of a serum protein, such as Bovine Serum Albumin (BSA), on the inhibitory activity of this compound.
1. Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium (with and without serum)
-
Assay buffer (serum-free)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Multi-well assay plates (e.g., 96-well)
-
Reagents for your specific assay readout (e.g., ELISA kit for PGE2, radioactive arachidonic acid, etc.)
-
Plate reader or appropriate detection instrument
2. Experimental Workflow Diagram:
Caption: Workflow for an IC50 shift assay to measure the impact of BSA on this compound activity.
3. Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate under standard conditions.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free assay buffer at twice the final desired concentrations.
-
Prepare BSA Solutions: Prepare solutions of BSA in serum-free assay buffer at twice the final desired concentrations (e.g., 0%, 2%, 4%, and 8% w/v). The 0% BSA solution will serve as your baseline control.
-
Cell Treatment: a. On the day of the assay, gently wash the cell monolayer with serum-free medium to remove any residual serum. b. Add 50 µL of the 2x BSA solutions to the appropriate wells. c. Add 50 µL of the 2x this compound serial dilutions to the wells containing the BSA solutions. This will bring the final volume to 100 µL and the BSA and this compound concentrations to 1x. d. Pre-incubate the plate for 30 minutes at 37°C to allow the this compound and BSA to reach binding equilibrium.
-
Assay Initiation: Initiate the biological response by adding the appropriate stimulus (e.g., calcium ionophore A23187 to induce arachidonic acid release).
-
Incubation and Detection: Incubate the plate for the time required for your specific assay. After incubation, measure the endpoint (e.g., collect the supernatant to measure PGE2 levels by ELISA).
-
Data Analysis: a. For each BSA concentration, plot the response (e.g., % inhibition of PGE2 release) against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value for each BSA concentration. c. Calculate the "fold shift" in IC50 for each BSA concentration by dividing the IC50 value with BSA by the IC50 value without BSA.
Signaling Pathway
cPLA2α Signaling Pathway and Point of Inhibition by this compound
The activation of cPLA2α is a key step in the inflammatory cascade. It is typically initiated by an increase in intracellular calcium levels and phosphorylation by MAP kinases.
References
- 1. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of ionization and lipophilicity to drug binding to albumin: a preliminary step toward biodistribution prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin enhances the diffusion of lipophilic drugs into the membrane bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Albumin, Lipid and Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for cPLA2α Inhibition: Pyrrophenone vs. AACOCF3
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and disease-related pathway modulation, the selection of a potent and specific inhibitor for cytosolic phospholipase A2α (cPLA2α) is a critical decision. This guide provides a comprehensive comparison of two commonly utilized cPLA2α inhibitors: Pyrrophenone (B157460) and arachidonyl trifluoromethyl ketone (AACOCF3), with a focus on their performance backed by experimental data.
Cytosolic phospholipase A2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is the precursor for the synthesis of pro-inflammatory eicosanoids.[1] The inhibition of cPLA2α is therefore a significant therapeutic target for a variety of inflammatory diseases.[2][3] This guide will delve into the mechanisms, potency, and selectivity of this compound and AACOCF3 to aid in the selection of the most appropriate tool for research and development.
Performance Comparison at a Glance
| Feature | This compound | AACOCF3 |
| Potency (IC50 for cPLA2α) | 4.2 nM (isolated enzyme)[4][5] | ~2-8 µM (in cells)[6][7] |
| Mechanism of Action | Reversible inhibitor[2][8] | Slow-binding inhibitor[6] |
| Selectivity | High selectivity for cPLA2α over sPLA2s[2][8] | Can inhibit cyclooxygenase (COX) pathway[6] |
| Cellular Potency (Arachidonic Acid Release) | IC50 = 24 nM (THP-1 cells)[4] | IC50 = 2-8 µM (platelets, U937 cells)[6][7] |
| Inhibition of Eicosanoid Production | Potently inhibits PGE2, TXB2, and LTB4 formation[5][9] | Inhibits 12-HETE and thromboxane (B8750289) B2 production[6] |
In-Depth Analysis of Inhibitor Performance
This compound has emerged as a highly potent and specific inhibitor of cPLA2α.[4] Studies have consistently demonstrated that its inhibitory activity is two to three orders of magnitude more potent than that of AACOCF3.[2][8] The IC50 value for this compound against the isolated cPLA2α enzyme is in the low nanomolar range, specifically 4.2 nM.[4][5] In cellular assays, it effectively inhibits arachidonic acid release and the subsequent production of eicosanoids like prostaglandins (B1171923) and leukotrienes with IC50 values also in the nanomolar range.[2][4][9] For instance, this compound inhibited A23187-stimulated arachidonic acid release in THP-1 cells with an IC50 of 24 nM.[4]
In contrast, AACOCF3, an analog of arachidonic acid, exhibits its inhibitory effects in the micromolar range.[6][7] It has been shown to inhibit arachidonic acid release in calcium ionophore-challenged U937 cells and platelets with IC50 values of 8 µM and 2 µM, respectively.[6][7] A key distinction in their mechanism of action is that this compound is a reversible inhibitor, whereas AACOCF3 is characterized as a slow-binding inhibitor.[2][6][8]
Furthermore, this compound demonstrates superior selectivity for cPLA2α.[2][8] It shows over two orders of magnitude less potency against secretory PLA2s (sPLA2s).[2][8] AACOCF3, on the other hand, has been reported to have off-target effects, including the inhibition of the cyclooxygenase (COX) pathway, which can confound experimental results.[6]
Signaling Pathways and Experimental Considerations
The activation of cPLA2α is a multi-step process initiated by various stimuli that increase intracellular calcium levels and activate the MAPK signaling cascade.[10][11] This leads to the phosphorylation of cPLA2α and its translocation to the membrane, where it can access its phospholipid substrates.
Caption: The cPLA2α signaling pathway, a target for this compound and AACOCF3.
When evaluating cPLA2α inhibitors, a standardized experimental workflow is crucial for obtaining reliable and comparable data.
Caption: A typical experimental workflow for evaluating cPLA2α inhibitors.
Experimental Protocols
cPLA2α Enzymatic Activity Assay
A common method to determine the direct inhibitory effect on the enzyme is a cell-free enzymatic assay.
-
Enzyme Source: Recombinant human cPLA2α.
-
Substrate: A vesicle suspension containing a fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine).
-
Assay Buffer: A buffer containing Tris-HCl, CaCl2, and DTT at a physiological pH.
-
Procedure: a. The inhibitor (this compound or AACOCF3) at various concentrations is pre-incubated with the cPLA2α enzyme in the assay buffer. b. The reaction is initiated by the addition of the phospholipid substrate vesicles. c. The hydrolysis of the substrate by cPLA2α results in the release of the fluorescent fatty acid, which can be monitored continuously using a fluorometer. d. The initial rate of the reaction is calculated for each inhibitor concentration.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of the inhibitors to block arachidonic acid release in a cellular context.
-
Cell Line: Human monocytic THP-1 cells or other relevant cell types.
-
Radiolabeling: Cells are incubated with [3H]-arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.
-
Inhibitor Treatment: After washing to remove unincorporated [3H]-arachidonic acid, the cells are pre-incubated with various concentrations of this compound or AACOCF3 for a specified time (e.g., 30 minutes).
-
Cell Stimulation: The release of arachidonic acid is stimulated by adding a calcium ionophore like A23187.
-
Measurement: The amount of [3H]-arachidonic acid released into the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the stimulated release of [3H]-arachidonic acid.[2]
Conclusion
The available experimental data strongly indicates that this compound is a superior inhibitor of cPLA2α compared to AACOCF3, offering significantly greater potency and specificity. Its reversible mechanism of action and low nanomolar efficacy in both enzymatic and cellular assays make it an excellent tool for precisely probing the role of cPLA2α in various biological processes. While AACOCF3 has been instrumental in foundational research, its lower potency and potential for off-target effects necessitate careful consideration and dose-response studies. For researchers seeking a highly effective and selective inhibitor to investigate the cPLA2α pathway, this compound represents the more robust and reliable choice.[9][12]
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrophenone vs. MAFP: A Comparative Analysis of cPLA2α Inhibitor Potency
In the landscape of inflammatory research and drug development, the precise inhibition of key enzymes in inflammatory pathways is of paramount importance. Cytosolic phospholipase A2α (cPLA2α) stands out as a critical enzyme, acting as the rate-limiting step in the production of arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators such as prostaglandins (B1171923) and leukotrienes. This guide provides a detailed comparison of two prominent cPLA2α inhibitors, Pyrrophenone and Methyl Arachidonyl Fluorophosphonate (MAFP), focusing on their potency, mechanism of action, and the experimental frameworks used to evaluate them.
Potency and Specificity: A Head-to-Head Comparison
Experimental data consistently demonstrates that this compound is a significantly more potent and specific inhibitor of cPLA2α compared to MAFP.[1][2] One study highlights that this compound is approximately 100-fold more potent than MAFP in inhibiting leukotriene biosynthesis in A23187-activated human neutrophils.[1][2]
| Inhibitor | Target Enzyme(s) | IC50 Value (cPLA2α) | Inhibition Type | References |
| This compound | cPLA2α | 4.2 nM (isolated enzyme) | Reversible | [3] |
| MAFP | cPLA2α, iPLA2 | Not explicitly stated for cPLA2α in provided results | Irreversible | [1] |
Key Insights:
-
This compound exhibits high potency with a low nanomolar IC50 value against the isolated cPLA2α enzyme.[3] Its mechanism is characterized by reversible inhibition.[1]
-
MAFP , in contrast, acts as an irreversible inhibitor.[1] While its inhibitory action on cPLA2α is established, specific IC50 values for this target are not as readily available in the literature as for this compound. It is also known to inhibit calcium-independent phospholipase A2 (iPLA2), indicating a broader spectrum of activity which may contribute to off-target effects.
Mechanism of Action: The Arachidonic Acid Cascade
Both this compound and MAFP exert their primary effect by inhibiting cPLA2α, thereby blocking the release of arachidonic acid from membrane phospholipids. This action effectively curtails the entire downstream cascade of eicosanoid and platelet-activating factor (PAF) synthesis, which are pivotal mediators of inflammation.
Experimental Protocols for Potency Determination
The evaluation of cPLA2α inhibitors like this compound and MAFP relies on robust in vitro and cell-based assays. Below are generalized methodologies for these key experiments.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.
Methodology:
-
Substrate Preparation: Small unilamellar vesicles (SUVs) containing a fluorescently labeled phospholipid substrate (e.g., PAPC) are prepared. This is typically achieved by drying the phospholipid under nitrogen, resuspending it in assay buffer, and sonicating the mixture.
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant human cPLA2α is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or MAFP) or a vehicle control (like DMSO) for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by adding the prepared substrate vesicles to the enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C for a set time, ensuring it remains within the linear range.
-
Reaction Termination and Quantification: The reaction is stopped, and the released fluorescent fatty acid is quantified using a fluorometer. The inhibitory potency is determined by comparing the fluorescence in the inhibitor-treated samples to the vehicle control.
Cell-Based Arachidonic Acid Release Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring the release of arachidonic acid from intact cells.
Methodology:
-
Cell Culture and Labeling: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or HaCaT keratinocytes, is cultured.[4] The cells are then labeled by incubating them with [³H]-arachidonic acid, which gets incorporated into the cell membranes.
-
Inhibitor Treatment: The labeled cells are washed and then pre-incubated with various concentrations of the inhibitor or a vehicle control.
-
Cell Stimulation: The cells are stimulated with an agent known to activate cPLA2α, such as the calcium ionophore A23187 or epidermal growth factor (EGF), to induce the release of [³H]-arachidonic acid.[4]
-
Sample Collection and Measurement: The cell culture supernatant, containing the released [³H]-arachidonic acid, is collected. The radioactivity in the supernatant is then measured using a scintillation counter. The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in stimulated arachidonic acid release.
Conclusion
In the comparative analysis of this compound and MAFP as cPLA2α inhibitors, this compound emerges as the more potent and specific agent with a reversible mode of action. Its well-defined low nanomolar IC50 value makes it a valuable tool for targeted research into the arachidonic acid pathway. While MAFP is also an effective inhibitor, its irreversible nature and broader specificity for other phospholipase A2 isoforms necessitate careful consideration in experimental design to avoid confounding results. The choice between these inhibitors will ultimately depend on the specific requirements of the research, with this compound being the preferred candidate for studies demanding high selectivity and reversible inhibition of cPLA2α.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Pyrrophenone for cPLA2α compared to other PLA2 isoforms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of pyrrophenone (B157460) for cytosolic phospholipase A2α (cPLA2α) versus other phospholipase A2 (PLA2) isoforms. The information presented is supported by experimental data to assist in the evaluation of this compound as a pharmacological tool or potential therapeutic agent.
Introduction to this compound and cPLA2α
Cytosolic phospholipase A2α (cPLA2α), encoded by the PLA2G4A gene, is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA), the precursor for the synthesis of various pro-inflammatory lipid mediators known as eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes).[1][2] Given its rate-limiting role, cPLA2α is a significant target for the development of anti-inflammatory drugs.[3]
This compound is a potent and reversible inhibitor of cPLA2α.[3][4] Its high potency and specificity distinguish it from other less specific PLA2 inhibitors, making it a valuable tool for studying the physiological and pathological roles of cPLA2α.[5][6]
Comparative Inhibitory Potency of this compound
Experimental data demonstrates that this compound exhibits high potency and selectivity for cPLA2α over other PLA2 isoforms, such as secretory PLA2s (sPLA2).
| Target Enzyme | Inhibitor | IC50 Value | Cell/System | Comments | Reference |
| cPLA2α | This compound | 4.2 nM | Isolated human enzyme | --- | [4] |
| cPLA2α | This compound | 8.1 nM | IL-1-induced PGE2 synthesis in human renal mesangial cells | Demonstrates potent inhibition of downstream product formation. | [3][7] |
| cPLA2α | This compound | 24 nM | A23187-stimulated AA release in THP-1 cells | Effective in a cellular context. | [3][7] |
| cPLA2α | This compound | 1-20 nM | LT, PGE2, and PAF biosynthesis in human neutrophils | Potent inhibition across multiple eicosanoid pathways. | [5] |
| sPLA2-IB | This compound | > 1000 nM | Isolated enzyme | Over two orders of magnitude less potent compared to cPLA2α. | [3][7] |
| sPLA2-IIA | This compound | > 1000 nM | Isolated enzyme | Demonstrates high selectivity for the cytosolic isoform. | [3][7] |
| cPLA2α | AACOCF3 | ~1-5 µM | A23187-activated human neutrophils | This compound is 100 to 1000-fold more potent. | [3][5] |
| cPLA2α | MAFP | ~1-5 µM | A23187-activated human neutrophils | This compound is significantly more potent and specific. | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. AACOCF3 (Arachidonyl trifluoromethyl ketone) and MAFP (Methyl arachidonyl fluorophosphonate) are other commonly used, but less specific, cPLA2α inhibitors.[6]
Experimental Methodologies
The data presented above are derived from established in vitro and cell-based assays designed to measure PLA2 activity and its inhibition.
In Vitro Enzyme Inhibition Assay
This assay directly measures the effect of an inhibitor on the catalytic activity of a purified, isolated enzyme.
-
Enzyme Source: Recombinant human cPLA2α or sPLA2 isoforms.
-
Substrate: A synthetic substrate, such as vesicles containing radiolabeled or fluorescently tagged phospholipids (e.g., 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine).
-
Assay Principle: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound). The reaction is initiated by adding necessary co-factors (e.g., Ca²⁺ for cPLA2α).
-
Detection: The amount of released fatty acid (the product) is quantified, typically by liquid scintillation counting for radiolabeled substrates or fluorescence measurement.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block AA release in intact cells, providing insight into its efficacy in a biological context.
-
Cell Lines: Human cell lines such as monocytic THP-1 cells or keratinocyte HaCaT cells are commonly used.[3][8]
-
Labeling: Cells are pre-incubated with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids.[8]
-
Inhibition and Stimulation: The cells are washed to remove unincorporated [³H]-AA and then pre-treated with various concentrations of the inhibitor before being stimulated with an agonist (e.g., the calcium ionophore A23187 or epidermal growth factor) to activate cPLA2α.[3][8]
-
Detection: The supernatant is collected, and the amount of released [³H]-AA is measured by liquid scintillation counting.[8]
-
Data Analysis: The IC50 value is calculated based on the reduction in stimulated AA release at different inhibitor concentrations.
Visualizing the Mechanism and Evaluation
cPLA2α Signaling Pathway
The activation of cPLA2α is a multi-step process involving translocation to the membrane and phosphorylation, which is initiated by various extracellular stimuli. This compound acts by directly inhibiting the catalytic activity of the activated enzyme.
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Pyrrophenone's inhibitory effect on prostaglandin E2 synthesis.
A comparative analysis of Pyrrophenone's efficacy and mechanism of action in the inhibition of Prostaglandin E2 (PGE2), a key mediator of inflammation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against other alternative inhibitors, supported by experimental data and detailed protocols.
Prostaglandin E2 (PGE2) is a principal mediator of inflammation in various diseases. The biosynthesis of PGE2 is initiated by the release of arachidonic acid (AA) from membrane phospholipids, a step catalyzed by cytosolic phospholipase A2α (cPLA2α). This compound (B157460) has emerged as a highly potent and specific inhibitor of cPLA2α, thereby effectively blocking the synthesis of PGE2.[1][2][3]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
This compound exerts its inhibitory effect by directly targeting cPLA2α, the rate-limiting enzyme in the eicosanoid biosynthesis pathway.[3] By inhibiting cPLA2α, this compound prevents the release of arachidonic acid, the essential precursor for the synthesis of various prostaglandins, including PGE2.[1][2] This specific mechanism of action, focused on substrate deprivation, has been demonstrated by the reversal of its inhibitory effects upon the addition of exogenous arachidonic acid.[1][2]
Comparative Efficacy of cPLA2α Inhibitors
Experimental data consistently demonstrates this compound's superior potency and specificity compared to other widely used cPLA2α inhibitors, namely methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3).[1][2]
| Inhibitor | Target | IC50 (PGE2 Inhibition) | Cell Type | Stimulus | Reference |
| This compound | cPLA2α | 3-4 nM | Human Neutrophils | A23187 | [1] |
| This compound | cPLA2α | 8.1 nM | Human Renal Mesangial Cells | Interleukin-1 | [3] |
| This compound | cPLA2α | 24 nM | Human Monocytic Cells (THP-1) | A23187 | [3] |
| MAFP | cPLA2α | >100-fold less potent than this compound | Human Neutrophils | A23187 | [1] |
| AACOCF3 | cPLA2α | 2-3 orders of magnitude less potent than this compound | Not specified | Not specified | [3] |
Note on Off-Target Effects: It is crucial to consider that at higher concentrations (IC50 of approximately 0.5–1 µM), this compound has been shown to exhibit off-target effects by blocking calcium release from the endoplasmic reticulum, a mechanism independent of its cPLA2α inhibition.[4] Careful dose-response studies are therefore recommended to ensure specific targeting of cPLA2α.
Experimental Protocols
The validation of this compound's inhibitory effect on PGE2 synthesis involves a series of well-defined experimental procedures.
Cell Culture and Stimulation
-
Cell Lines: Human neutrophils, human monocytic cells (THP-1), or human renal mesangial cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Stimulation: To induce PGE2 synthesis, cells are stimulated with agents such as the calcium ionophore A23187, the bacterial peptide fMLP, or pro-inflammatory cytokines like Interleukin-1 (IL-1).[1][3]
Inhibition Assay
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or other inhibitors for a specified period before stimulation.
-
Stimulation: The synthesis of PGE2 is then initiated by adding the stimulus.
-
Termination: The reaction is stopped, and the supernatant is collected for PGE2 measurement.
PGE2 Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of PGE2 in the cell supernatant is quantified using a commercial PGE2 EIA kit, following the manufacturer's instructions.[5][6]
Conclusion
This compound stands out as a highly potent and specific inhibitor of cPLA2α, offering a powerful tool for researchers investigating the roles of PGE2 in inflammation and other physiological processes. Its superior efficacy over other inhibitors like MAFP and AACOCF3, as demonstrated by its low nanomolar IC50 values, makes it a valuable agent for in vitro and in vivo studies. However, researchers should remain mindful of its potential off-target effects at higher concentrations and design experiments accordingly to ensure the specific inhibition of the cPLA2α-mediated pathway.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrophenone and Other Cytosolic Phospholipase A2α (cPLA2α) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrrophenone with other notable inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the release of arachidonic acid (AA) from membrane phospholipids. This is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[1] The inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory diseases.[2] this compound is a potent and specific inhibitor of cPLA2α and serves as a valuable tool for studying its role in various physiological and pathological processes.[3][4]
Quantitative Comparison of cPLA2α Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and other selected cPLA2α inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of cPLA2α by 50%.
| Inhibitor | Type | In Vitro IC50 (Enzyme Assay) | Cellular IC50 (AA Release) | Key Characteristics |
| This compound | Pyrrolidine-based | 4.2 nM[5] | 24 nM (THP-1 cells)[3] | Potent, specific, and reversible inhibitor.[3][6] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | AA analog | ~1-5 µM | ~5-15 µM | Widely used, but less potent and can have off-target effects.[3] |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | AA analog | ~0.5-2 µM | ~1-5 µM | Irreversible inhibitor, also inhibits other serine hydrolases.[6] |
| AVX235 (GK470) | Thiazolyl ketone | Not specified | Not specified | Demonstrates anti-vascular effects in cancer models.[1] |
| AVX420 (GK420) | Thiazolyl ketone | Not specified | 90 nM (synoviocytes)[7] | A more potent and selective analog of AVX235.[8] |
| WAY-196025 | Indole-based | 10 nM | Not specified | Selective and orally active.[9][10] |
| AVX001 | ω-3 PUFA derivative | 120 nM | Not specified | Selective inhibitor, more potent than its precursor DHA.[11] |
| AVX002 | ω-3 PUFA derivative | Not specified | Not specified | Potent inhibitor with anti-inflammatory properties.[12][13] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of cPLA2α and the general workflow for evaluating its inhibitors, the following diagrams are provided.
Caption: The cPLA2α signaling pathway, from stimulus to inflammatory response.
Caption: General experimental workflow for evaluating cPLA2α inhibitors.
Experimental Protocols
In Vitro cPLA2α Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α.
a. Materials:
-
Purified recombinant human cPLA2α
-
1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]PAPC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl2, 1 mg/mL BSA)
-
Inhibitor stock solution (dissolved in DMSO)
-
Scintillation fluid
b. Protocol:
-
Prepare substrate vesicles by drying an appropriate amount of [14C]PAPC under nitrogen and resuspending in assay buffer, followed by sonication to create small unilamellar vesicles.
-
In a reaction tube, add the assay buffer, the cPLA2α enzyme, and the desired concentration of the inhibitor (or DMSO for control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the [14C]PAPC substrate.
-
Incubate for a specific time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract the released [14C]arachidonic acid into an organic phase (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control.
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block AA release from intact cells.[14]
a. Materials:
-
Cell line (e.g., THP-1 human monocytic cells, RAW 264.7 macrophages)
-
[3H]Arachidonic acid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Inhibitor stock solution
-
Cell stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))
-
Scintillation fluid
b. Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Label the cells with [3H]arachidonic acid (e.g., 0.5 µCi/mL) in culture medium for 24 hours.[14]
-
Wash the cells multiple times with serum-free medium to remove unincorporated [3H]AA.[14]
-
Pre-incubate the cells with various concentrations of the inhibitor (or DMSO for control) in serum-free medium for a specified time (e.g., 1 hour).[14]
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) to induce AA release.[14]
-
After a defined incubation period (e.g., 8 hours), collect the cell culture supernatant.[14]
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of AA release and the inhibitory effect of the compound.
Prostaglandin (B15479496) E2 (PGE2) Synthesis Assay
This assay quantifies the downstream product of cPLA2α activity, PGE2, in cell culture.
a. Materials:
-
Cell line (e.g., human renal mesangial cells, SW982 synoviocytes)
-
Inhibitor stock solution
-
Cell stimulating agent (e.g., interleukin-1β (IL-1β))
-
PGE2 ELISA kit
b. Protocol:
-
Seed cells in multi-well plates and grow to sub-confluence.
-
Pre-treat the cells with various concentrations of the inhibitor for a specific duration.
-
Stimulate the cells with an agonist like IL-1β to induce PGE2 production.[15]
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[16]
-
Determine the IC50 value of the inhibitor for PGE2 synthesis.
Off-Target Effects
It is important to consider potential off-target effects of cPLA2α inhibitors. For instance, this compound has been reported to block calcium release from the endoplasmic reticulum, an effect that is independent of its cPLA2α inhibition.[17] Researchers should perform careful dose-response studies and consider using multiple, structurally distinct inhibitors to validate their findings.[17]
Conclusion
This compound is a highly potent and specific inhibitor of cPLA2α, demonstrating superior activity compared to older inhibitors like AACOCF3 and MAFP.[6] Newer generations of inhibitors, such as the thiazolyl ketones and indole-based compounds, also show significant promise. The choice of inhibitor will depend on the specific experimental context, including the desired potency, reversibility, and potential for off-target effects. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antisense inhibition of 85-kDa cPLA2 blocks arachidonic acid release from airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (S)-Tetrahydroisoquinoline Alkaloid Inhibits LPS-Induced Arachidonic Acid Release through Downregulation of cPLA2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 amplifies cytosolic phospholipase A2- and cyclooxygenase-2-dependent delayed prostaglandin E2 generation in mouse osteoblastic cells. Enhancement by secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrophenone: A Superior Tool for cPLA2α Inhibition in Research
For researchers in pharmacology, biochemistry, and drug development, the precise inhibition of specific enzymes is paramount. When studying the arachidonic acid cascade, cytosolic phospholipase A2α (cPLA2α) is a key target. While several inhibitors exist, Pyrrophenone emerges as a more specific and potent alternative to commonly used compounds like MAFP and AACOCF3. This guide provides a detailed comparison, supported by experimental data and protocols, to aid researchers in selecting the optimal inhibitor for their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of cPLA2α, demonstrating significantly greater potency than both methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF3).[1][2] Notably, this compound exhibits a superior specificity profile with fewer off-target effects compared to MAFP and AACOCF3, which are known to interact with a broader range of enzymes. This makes this compound a more reliable tool for elucidating the specific roles of cPLA2α in cellular signaling and disease.
Performance Comparison
Quantitative analysis of the inhibitory activity of these compounds reveals a clear advantage for this compound in both potency and specificity.
| Inhibitor | Target | IC50 | Off-Target(s) | Off-Target IC50/Activity |
| This compound | cPLA2α | 4.2 nM (isolated enzyme)[3] | Calcium Release from ER | ~0.5–1 µM |
| Leukotriene, PGE2, PAF Biosynthesis | 1-20 nM (in neutrophils)[2] | |||
| MAFP | cPLA2α | ~µM range | Serine Hydrolases | Broad reactivity |
| iPLA2 | 0.5 µM | Cannabinoid Receptor CB1 | Binds, irreversible antagonist activity at 1µM[4] | |
| FAAH | Potent irreversible inhibitor | |||
| AACOCF3 | cPLA2α | 1.5 µM | iPLA2 | 6.0 µM |
| 2 µM (in platelets)[5] | FAAH | Inhibits in vitro[6] | ||
| 8 µM (in U937 cells)[5] | Cyclooxygenase (COX) | Blocks thromboxane (B8750289) B2 formation[5] |
Mechanism of Action and Specificity
This compound's superior profile stems from its distinct mechanism of action. It acts as a reversible inhibitor of cPLA2α, unlike MAFP which is an irreversible inhibitor of a broad range of serine hydrolases.[1] AACOCF3, a slow-binding inhibitor, has been shown to affect other enzymes involved in the arachidonic acid pathway, such as cyclooxygenase, and also inhibits fatty acid amide hydrolase (FAAH).[5][6]
The specificity of this compound is highlighted by its significantly lower off-target activity. While it can affect calcium mobilization at concentrations above 0.5 µM, its potent inhibition of cPLA2α occurs at much lower concentrations, providing a clear experimental window to study the enzyme's specific functions. In contrast, MAFP's widespread inhibition of serine hydrolases and its interaction with the cannabinoid system can lead to confounding experimental results. Similarly, the off-target effects of AACOCF3 on COX and FAAH can complicate the interpretation of data related to the cPLA2α pathway.
Signaling Pathways and Experimental Workflow
To visually represent the roles of these inhibitors, the following diagrams illustrate the cPLA2α signaling pathway and a typical experimental workflow for comparing their efficacy.
Experimental Protocols
In Vitro cPLA2α Inhibition Assay
This protocol details the direct measurement of inhibitor effects on purified cPLA2α.
Materials:
-
Purified recombinant human cPLA2α
-
Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM DTT, 1 mg/mL BSA)
-
Substrate: Vesicles of 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Inhibitors: this compound, MAFP, AACOCF3 dissolved in DMSO
-
Quenching Solution
Procedure:
-
Prepare the substrate by creating small unilamellar vesicles (SUVs) containing the radiolabeled PAPC.
-
In a reaction tube, combine the purified cPLA2α enzyme with the assay buffer.
-
Add varying concentrations of the inhibitors (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the PAPC substrate.
-
Incubate the reaction at 37°C for a predetermined time within the linear range of the assay (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Assay: Measurement of Leukotriene Biosynthesis in Human Neutrophils
This protocol outlines the assessment of inhibitor efficacy in a cellular context.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Hanks' Balanced Salt Solution (HBSS)
-
Inhibitors: this compound, MAFP, AACOCF3 dissolved in DMSO
-
Stimulant: Calcium ionophore A23187
-
Methanol (for reaction termination)
-
Internal standards for LC-MS/MS analysis
Procedure:
-
Neutrophil Isolation:
-
Dilute whole blood with HBSS.
-
Carefully layer the diluted blood over the density gradient medium.
-
Centrifuge to separate the different blood cell layers.
-
Aspirate the upper layers, leaving the neutrophil and erythrocyte pellet.
-
Lyse the remaining red blood cells using a hypotonic buffer, then restore isotonicity.
-
Wash the neutrophil pellet with HBSS and resuspend to the desired cell concentration.
-
-
Inhibition Assay:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound, MAFP, AACOCF3, or DMSO (vehicle control) for 10-30 minutes at 37°C.
-
Stimulate the cells with A23187 to induce cPLA2α activation and subsequent leukotriene production.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol.
-
-
Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Collect the supernatant containing the extracted leukotrienes.
-
Analyze the levels of leukotrienes (e.g., LTB4) using a validated LC-MS/MS method, including appropriate internal standards for quantification.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
-
Conclusion
The available data strongly support the use of this compound as a more specific and potent inhibitor of cPLA2α compared to MAFP and AACOCF3. Its high potency allows for use at low nanomolar concentrations, minimizing the risk of off-target effects. For researchers aiming to dissect the precise role of cPLA2α in physiological and pathological processes, this compound represents a superior pharmacological tool, offering greater confidence in the interpretation of experimental outcomes.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AACOCF3 | Phospholipases | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison of Novel cPLA2α Inhibitors with Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel cytosolic phospholipase A2α (cPLA2α) inhibitors against the well-characterized inhibitor, Pyrrophenone (B157460). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in inflammation, cancer, and other fields where cPLA2α is a key therapeutic target.
Introduction to cPLA2α and its Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] Upon cellular stimulation, cPLA2α is activated and translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA).[2] This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. Given its role as the rate-limiting enzyme in eicosanoid biosynthesis, inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[3][4]
This compound is a potent and selective, reversible inhibitor of cPLA2α.[1][3][4] It has been extensively used as a pharmacological tool to probe the functions of cPLA2α in various cellular and disease models.[5][6] This guide will compare this compound with other notable cPLA2α inhibitors, including older-generation compounds and novel molecules that have emerged in recent years.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cell-based potency of various cPLA2α inhibitors. The data has been compiled from multiple sources, and it is important to note that experimental conditions may vary between studies.
Table 1: In Vitro Inhibition of cPLA2α
| Inhibitor | Assay Type | IC50 / X_I(50) | Source(s) |
| This compound | Isolated Enzyme | 4.2 nM | [7] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | In vitro cPLA2α activity | Less potent than this compound | [3][8] |
| Methyl arachidonyl fluorophosphonate (MAFP) | In vitro cPLA2α activity | Less potent than this compound | [6] |
| AVX001 | Mixed Micelle Assay | X_I(50) = 0.0072 | [9] |
| AVX002 | Mixed Micelle Assay | X_I(50) = 0.0052 | [9] |
| GK420 (AVX420) | Mixed Micelle Assay | X_I(50) = 0.0010 | [10] |
| GK470 (AVX235) | Mixed Micelle Assay | - | [10] |
Table 2: Cell-Based Inhibition of cPLA2α Activity
| Inhibitor | Cell Line | Stimulation | Measured Endpoint | IC50 | Source(s) |
| This compound | Human Monocytic Cells (THP-1) | A23187 | Arachidonic Acid Release | 0.024 µM | [3][4][9] |
| This compound | Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 Synthesis | 0.0081 µM | [3][4][9] |
| This compound | Human Polymorphonuclear Neutrophils (PMN) | A23187 | Leukotriene Biosynthesis | 1-20 nM | [6][11] |
| AACOCF3 | Human PMN | A23187 | Leukotriene Biosynthesis | ~100-fold less potent than this compound | [6][11] |
| MAFP | Human PMN | A23187 | Leukotriene Biosynthesis | ~100-fold less potent than this compound | [6][11] |
| AVX002 | SW982 Synoviocytes | TNF-α | Arachidonic Acid Release | 0.9 ± 0.3 µM | [12] |
| AVX420 | Multiple Myeloma Cell Lines | - | Cell Viability | Dose-dependent reduction | [8][13] |
| AVX001 | HaCaT Keratinocytes | EGF | Cell Viability | 8.5 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize cPLA2α inhibitors.
In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant human cPLA2α.
-
Preparation of Mixed Micelles: Substrate micelles are prepared containing a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine), an unlabeled phospholipid, and a detergent (e.g., Triton X-100).
-
Enzyme Reaction: Recombinant human cPLA2α is incubated with the mixed micelles in a suitable buffer containing calcium chloride.
-
Inhibitor Addition: Test compounds are added at varying concentrations to determine their effect on enzyme activity.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., Dole's reagent).
-
Extraction and Quantification: The released radiolabeled free fatty acid (arachidonic acid) is separated from the unhydrolyzed phospholipid substrate by liquid-liquid extraction. The radioactivity in the fatty acid-containing phase is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a vehicle control. The X_I(50) value, the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%, is then determined.[10]
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells.
-
Cell Culture and Labeling: Adherent cells (e.g., human synoviocytes, monocytic cells) are cultured in appropriate media. The cells are then labeled by incubating them with [³H]-arachidonic acid, which is incorporated into the cellular phospholipids.
-
Inhibitor Pre-incubation: After labeling, the cells are washed and pre-incubated with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Cell Stimulation: The cells are stimulated with an agonist (e.g., calcium ionophore A23187, interleukin-1β, or TNF-α) to induce cPLA2α activation and arachidonic acid release.
-
Sample Collection: The cell culture supernatant, containing the released [³H]-arachidonic acid, is collected.
-
Quantification: The radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The amount of released arachidonic acid is calculated, and the IC50 value for each inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.[4][13]
Quantification of Eicosanoids (PGE2, LTB4) by ELISA
This method quantifies the downstream products of the cPLA2α pathway, providing a measure of the inhibitor's effect on the entire signaling cascade.
-
Cell Culture and Treatment: Cells are cultured and treated with inhibitors and stimuli as described in the arachidonic acid release assay.
-
Supernatant Collection: After stimulation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of specific eicosanoids (e.g., Prostaglandin E2, Leukotriene B4) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of the eicosanoid is determined from a standard curve, and the IC50 value for the inhibitor is calculated.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for inhibitor testing.
Caption: cPLA2α Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for cPLA2α Inhibitor Evaluation.
Discussion and Conclusion
This compound remains a benchmark for potent and selective cPLA2α inhibition. Comparative studies have shown it to be significantly more potent than older inhibitors like AACOCF3 and MAFP.[6][11] Novel inhibitors, such as the thiazolyl ketone GK420 (AVX420) and the omega-3 fatty acid derivative AVX002, have demonstrated comparable or, in some cases, superior in vitro potency.
It is crucial to consider that the cellular potency of an inhibitor can be influenced by factors such as cell permeability, off-target effects, and protein binding. For instance, this compound has been reported to have off-target effects on calcium mobilization at higher concentrations, highlighting the importance of careful dose-response studies.
The selection of an appropriate cPLA2α inhibitor will depend on the specific research question and experimental system. For researchers aiming to validate the role of cPLA2α in a particular biological process, a highly potent and selective inhibitor like this compound or one of the newer, well-characterized compounds is essential. This guide provides a foundation for making an informed decision by presenting a head-to-head comparison based on available experimental data. Further investigation into the selectivity profiles and in vivo efficacy of these novel inhibitors is warranted to fully understand their therapeutic potential.
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrophenone: A Comparative Guide to its Selectivity Profile in Different Cell Lines
For researchers and professionals in drug development, selecting the right tool to investigate inflammatory pathways is critical. Pyrrophenone, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has emerged as a superior alternative to other commonly used inhibitors. This guide provides a detailed comparison of this compound's selectivity profile, supported by experimental data and protocols, to aid in its effective application.
Superior Selectivity and Potency
This compound distinguishes itself from other cPLA2α inhibitors, such as methyl arachidonylfluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF3), through its significantly higher potency and specificity.[1][2] Experimental evidence demonstrates that this compound is approximately 100-fold more potent than MAFP and AACOCF3 in inhibiting the biosynthesis of leukotrienes in activated human neutrophils.[1][2] This enhanced potency allows for its use at lower concentrations, minimizing potential off-target effects.
The selectivity of this compound for cPLA2α is a key advantage. Unlike MAFP and AACOCF3, which have been shown to exert non-specific effects on the 5-lipoxygenase (5-LO) pathway, this compound's inhibitory action is primarily directed at cPLA2α.[1] This specificity is crucial for accurately dissecting the role of cPLA2α in various cellular processes. Further underscoring its selectivity, this compound does not inhibit phospholipase D (PLD) activity at concentrations up to 1 µM.[1]
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cell lines and enzymatic assays, highlighting its efficacy compared to other inhibitors.
| Inhibitor | Assay/Cell Line | Stimulus | Target/Process | IC50 |
| This compound | Isolated cPLA2α enzyme | - | cPLA2α activity | 4.2 nM[3][4] |
| Human Neutrophils (PMN) | fMLP, PAF, Thapsigargin | Leukotriene, PGE2, and PAF biosynthesis | 1-20 nM[1][2] | |
| THP-1 (human monocytic cells) | A23187 | Arachidonic acid release | 0.024 µM[5][6] | |
| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 (PGE2) synthesis | 0.0081 µM[5][6] | |
| MAFP | Human Neutrophils (PMN) | A23187 | Leukotriene biosynthesis | >1 µM[1] |
| AACOCF3 | Human Neutrophils (PMN) | A23187 | Leukotriene biosynthesis | >1 µM[1] |
Signaling Pathway of this compound's Action
This compound exerts its effect by inhibiting cPLA2α, a critical enzyme in the inflammatory cascade. The following diagram illustrates this pathway.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Why Pyrrophenone is a superior pharmacological tool for eicosanoid research.
In the intricate field of eicosanoid research, the selection of precise and effective pharmacological tools is paramount to unraveling complex signaling pathways and developing novel therapeutics. Among the available inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme initiating the eicosanoid cascade, Pyrrophenone (B157460) has emerged as a superior tool due to its high potency, remarkable selectivity, and reversible mechanism of action. This guide provides a comprehensive comparison of this compound with other commonly used cPLA2α inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism within the eicosanoid signaling pathway.
Unraveling the Eicosanoid Pathway: The Critical Role of cPLA2α
Eicosanoids are a family of signaling molecules, including prostaglandins, leukotrienes, and thromboxanes, that play a crucial role in diverse physiological and pathological processes such as inflammation, immunity, and pain perception.[1] The biosynthesis of these molecules is initiated by the release of arachidonic acid (AA) from membrane phospholipids (B1166683), a step primarily catalyzed by the group IVA phospholipase A2, also known as cytosolic phospholipase A2α (cPLA2α). Therefore, potent and selective inhibitors of cPLA2α are invaluable for dissecting the roles of different eicosanoids in various cellular and disease models.
This compound: A Potent and Selective cPLA2α Inhibitor
This compound is a pyrrolidine-based inhibitor that demonstrates exceptional potency against cPLA2α.[2][3] Its mechanism of action involves the reversible occupation of the catalytic site of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[2] This targeted inhibition effectively halts the production of downstream eicosanoids.
Comparative Efficacy of cPLA2α Inhibitors
Experimental data consistently demonstrates the superiority of this compound over other widely used cPLA2α inhibitors, such as methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF3).[2][4]
| Inhibitor | Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cell-Based AA Release) | Potency Comparison | Selectivity | Reversibility |
| This compound | cPLA2α | 4.2 nM[5][6] | 24 nM[6] | ~100-fold more potent than MAFP and AACOCF3[2][4] | High selectivity for cPLA2α over sPLA2s[3][6] | Reversible[2][3] |
| MAFP | cPLA2α, other serine hydrolases | ~1-5 µM | ~1-10 µM | - | Less selective | Irreversible |
| AACOCF3 | cPLA2α, other PLA2s | ~1-10 µM | ~10-50 µM | - | Less selective | Slow-binding, effectively irreversible[3] |
Table 1: Comparison of this compound with other cPLA2α inhibitors. This table summarizes the key pharmacological parameters of this compound, MAFP, and AACOCF3, highlighting the superior potency and selectivity of this compound.
Visualizing the Mechanism: Eicosanoid Signaling and this compound's Point of Intervention
To better understand the central role of cPLA2α and the specific inhibitory action of this compound, the following diagrams illustrate the eicosanoid signaling pathway and the experimental workflow for assessing inhibitor efficacy.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pyrrophenone. Given that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), the following procedures are based on best practices for handling non-hazardous chemicals in a laboratory setting to ensure a safe research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory personal protective equipment (PPE) protocols is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards.[1] Ensure a snug fit to prevent any potential splashes from entering the eyes. |
| Hand Protection | Disposable nitrile gloves | Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated or after extended use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect skin and personal clothing from potential splashes. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator may be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of contamination and ensure procedural consistency.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers, before handling the compound.
-
Verify that a spill kit is readily accessible.
2. Handling:
-
When weighing and transferring this compound, do so in a designated area away from high traffic.
-
Handle the compound carefully to avoid generating dust.
-
Use dedicated utensils for handling this compound to prevent cross-contamination.
-
Keep the container tightly sealed when not in use.
3. Post-Handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Dispose of any contaminated materials, such as gloves and weighing paper, in the appropriate waste container.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[2]
Spill and Disposal Plan
Even with non-hazardous materials, having a clear plan for spills and disposal is crucial for maintaining a safe laboratory.
Spill Response:
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves and eye protection), gently sweep the solid material into a designated waste container.
-
Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all cleanup materials in the appropriate waste container.
-
-
For Small Spills (Liquid Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., spill pads, vermiculite, or sand).[3]
-
Once the liquid is fully absorbed, scoop the material into a designated waste container.[3]
-
Clean the spill area with soap and water.[4]
-
Dispose of all cleanup materials in the appropriate waste container.
-
Disposal Plan:
-
Unused this compound: Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.[5] The material should be collected in a clearly labeled, sealed container.[5]
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and absorbent materials used for spill cleanup should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy requires otherwise.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
